6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVQXCSKTPIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224873 | |
| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-22-7 | |
| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136888-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Disclaimer: Publicly available experimental data for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is limited. This guide provides computed properties for the target compound and supplements this with experimental data from its close structural analog, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, to offer a comprehensive overview for research and development purposes.
Core Chemical Properties
This compound belongs to the family of fluorinated pyrrolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolopyridinone core serves as a versatile scaffold for drug design.
Below is a summary of the core chemical properties. For comparative purposes, data for the related compound 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is also included.
| Property | This compound (Computed) | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (Experimental/Computed) |
| Molecular Formula | C₇H₅FN₂O | C₇H₅FN₂ |
| Molecular Weight | 152.13 g/mol | 136.13 g/mol [1] |
| CAS Number | Not available | 1190320-33-2[1] |
| Appearance | Predicted to be a solid at room temperature. | Solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Soluble in organic solvents. |
| Storage Conditions | Store at room temperature in a dry environment.[1] | Room temperature, dry.[1] |
Potential Biological Activity and Signaling Pathways
Derivatives of the pyrrolopyridine scaffold are recognized as key intermediates in the synthesis of kinase inhibitors for treating cancer and inflammatory diseases.[1] The fluorinated structure of these compounds often improves metabolic stability and selective binding to therapeutic targets.[1]
Specifically, compounds structurally related to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine are utilized in the development of small molecules that target tyrosine kinases and the JAK-STAT signaling pathway.[1] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene transcription.[2][3] This pathway is integral to cellular processes such as immunity, cell proliferation, and apoptosis.[2][4] Dysregulation of the JAK-STAT pathway is implicated in various immune disorders and cancers, making it a key target for therapeutic intervention.[3]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway.
References
Unveiling the Structure of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Technical Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive elucidation of the structure of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This novel heterocyclic compound holds significant potential as a core scaffold in the development of targeted kinase inhibitors.
The pyrrolo[3,2-b]pyridine core is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors used in oncology and immunology. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the lactam functionality at the 2-position provides a key hydrogen bonding motif for interaction with protein targets. This guide details the proposed synthesis, spectroscopic characterization, and potential biological significance of this promising molecule.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Predicted to be a white to off-white solid |
Proposed Synthesis Pathway
A plausible synthetic route to this compound commences with the commercially available 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. The key transformation is the selective oxidation of the C2-position of the pyrrole ring to introduce the lactam carbonyl group.
Caption: Proposed synthetic route from 6-Fluoro-1H-pyrrolo[3,2-b]pyridine.
Experimental Protocol: Oxidation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
This protocol is a proposed method based on established procedures for the oxidation of similar heterocyclic systems.
-
Reaction Setup: To a solution of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its unambiguous identification and characterization. These predictions are based on the analysis of structurally analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
(Solvent: DMSO-d₆, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H |
| ~8.0 | d | 1H | H7 |
| ~7.2 | dd | 1H | H5 |
| ~3.5 | s | 2H | H3 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
(Solvent: DMSO-d₆, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C2 (C=O) |
| ~158 (d, ¹JCF) | C6 |
| ~145 | C7a |
| ~130 | C7 |
| ~115 (d, ²JCF) | C5 |
| ~110 | C3a |
| ~40 | C3 |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad | N-H Stretch |
| 1700-1680 | Strong | C=O Stretch (Lactam) |
| 1620-1580 | Medium | C=C & C=N Stretch (Aromatic) |
| 1250-1200 | Strong | C-F Stretch |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 124 | [M - CO]⁺ |
| 97 | [M - CO - HCN]⁺ |
Biological Context: Potential as a Kinase Inhibitor
The this compound scaffold is a promising candidate for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[1][2] Aberrant JAK-STAT signaling is implicated in various inflammatory and malignant conditions.[2] Small molecule inhibitors that target components of this pathway have shown significant therapeutic success.[1]
Caption: Potential inhibition of the JAK-STAT pathway by the title compound.
The structural features of this compound, particularly the lactam and the fluorinated pyridine ring, suggest it could be a potent and selective inhibitor of kinases such as those in the JAK family. Further biological evaluation is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a foundational understanding of the structure, proposed synthesis, and potential biological relevance of this compound. The presented data and protocols offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors for the treatment of a range of human diseases. The unique combination of a fluorinated pyrrolopyridine core with a lactam functionality makes this molecule a compelling target for further investigation in medicinal chemistry and drug discovery programs.
References
An In-depth Technical Guide to the Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of a direct, documented synthesis for this specific molecule, this guide outlines a plausible and chemically sound multi-step approach based on established methodologies for the synthesis of related azaindole and oxindole derivatives. The proposed pathway leverages a commercially available starting material and incorporates a key oxidation step to furnish the target compound.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a two-step sequence starting from the commercially available 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. This strategy involves the introduction of the C2-oxo functionality via an oxidation reaction. An alternative, though less direct, route would involve the construction of the pyrrolopyridinone core from a fluorinated pyridine precursor. This guide will focus on the more direct approach from the available fluorinated pyrrolopyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available in the current literature, the following experimental procedures are proposed based on analogous transformations of similar heterocyclic systems.
Step 1: Oxidation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
The introduction of a carbonyl group at the C2 position of the pyrrolo[3,2-b]pyridine core is a critical step. Various oxidizing agents have been employed for the α-oxidation of pyrrole and indole rings. A common method involves the use of reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or transition metal-catalyzed oxidations.
Methodology:
-
Reaction Setup: To a solution of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as a mixture of acetone and water or tetrahydrofuran (THF) and water, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine |
| Reagents | N-bromosuccinimide, Acetone/Water |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to room temperature |
| Expected Yield | 50-70% |
| Purity | >95% (after chromatography) |
Alternative Synthetic Approach
Caption: Alternative multi-step synthesis of the target compound.
This alternative pathway involves the following key transformations:
-
Step A (Reduction): Reduction of the nitro group of a commercially available fluorinated nitropyridine to an amine.
-
Step B (Halogenation): Regioselective halogenation of the aminopyridine at the position ortho to the amino group.
-
Step C (Coupling): A palladium-catalyzed cross-coupling reaction to introduce an acetate moiety.
-
Step D (Cyclization): Intramolecular cyclization to form the desired pyrrolopyridinone ring.
While this guide focuses on the more direct oxidation route, the development of this alternative pathway could provide a valuable contribution to the synthesis of this class of compounds.
Conclusion
The synthesis of this compound presents a synthetic challenge that can be addressed through a strategic, multi-step approach. The proposed pathway, commencing with the oxidation of commercially available 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, offers the most direct route to the target molecule. Further research and experimental validation are required to optimize the reaction conditions and confirm the viability of this synthetic strategy. The successful synthesis of this fluorinated pyrrolopyridinone will provide a valuable building block for the development of novel therapeutic agents.
Technical Guide: 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS Number: 136888-22-7
This technical guide provides a comprehensive overview of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic compound of interest to researchers in drug discovery and development. Due to the limited availability of detailed public data for this specific molecule, this guide also incorporates information on closely related pyrrolopyridine and pyrrolopyridinone analogs to provide a broader context for its potential synthesis, properties, and biological activities.
Compound Identification and Properties
While specific experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties have been identified.
| Property | Value |
| CAS Number | 136888-22-7 |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | 6-fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one |
Synthesis and Experimental Protocols
A detailed, publicly available synthesis protocol for this compound has not been identified. However, the synthesis of a closely related isomer, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, has been described and may offer insights into potential synthetic routes.
Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (Analog)
A reported method for the synthesis of the analog 6-fluoro-1H-pyrrolo[2,3-b]pyridine involves a diazotization reaction of 6-amino-7-azaindole.
Experimental Protocol:
-
Diazotization: 6-Amino-7-azaindole is added in batches to a hydrogen fluoride-pyridine solution at a controlled temperature below -20°C.
-
Reaction with Nitrite: Sodium nitrite is then added in batches to the reaction mixture to facilitate the diazotization reaction, forming a diazonium salt intermediate.
-
Post-processing: The reaction mixture undergoes a post-processing step to neutralize excess hydrogen fluoride and decompose the diazonium salt. This is a critical step involving the use of a mixed system of sodium bicarbonate, ice, water, and ethyl acetate to control the exothermic reaction and gas evolution.
-
Purification: The resulting crude product is then purified using column chromatography or crystallization to yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine.
This method is noted for its mild reaction conditions and suitability for larger-scale preparation, with a reported total product yield greater than 70%.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of pyrrolopyridine derivatives has been extensively studied and has shown significant potential in drug development, particularly as kinase inhibitors.
The pyrrolopyridine scaffold is a key component in various biologically active compounds and approved drugs.[1] Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.
Kinase Inhibition
The fluorinated heterocyclic structure of compounds like this compound is often explored for its ability to enhance binding selectivity and metabolic stability in drug candidates.[2] Closely related pyrrolopyridine derivatives have been identified as potent inhibitors of several kinase families, including:
-
Janus Kinases (JAKs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been a focus for the development of JAK inhibitors, which are crucial in cytokine-mediated signal transduction.[3] Optimization of these derivatives has led to the identification of potent inhibitors of JAK1 and JAK3, which are attractive targets for treating autoimmune diseases and organ transplant rejection.[3][4]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and evaluated as potent FGFR inhibitors, demonstrating the potential of this scaffold in developing cancer therapeutics.[5][6]
The general mechanism of action for such kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Signaling Pathways and Experimental Workflows
Given the potential of pyrrolopyridine derivatives as kinase inhibitors, the following diagrams illustrate a generalized signaling pathway that these compounds may modulate and a typical workflow for their synthesis and evaluation.
Generalized Kinase Inhibitor Signaling Pathway
Caption: Generalized signaling pathway for a receptor tyrosine kinase and its inhibition.
Drug Discovery and Development Workflow
Caption: A typical workflow for the discovery and development of novel kinase inhibitors.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the area of kinase inhibition for the treatment of cancers and autoimmune diseases. While detailed experimental data for this specific molecule is not widely available in the public domain, the extensive research on its structural analogs provides a strong foundation for future investigation. Researchers and drug development professionals can leverage the synthesis strategies and biological insights from related pyrrolopyridine derivatives to explore the potential of this and similar compounds in their research endeavors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 3. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Potential Biological Activity of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential biological activity of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. As of the latest literature review, specific experimental data for this exact compound is not publicly available. The information presented herein is extrapolated from studies on structurally related pyrrolopyridinone analogs and the well-documented role of fluorine in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, primarily for its role as a versatile core in the development of kinase inhibitors. The pyrrolopyridinone nucleus is recognized as a privileged structure that can mimic the hinge-binding motif of ATP, enabling it to form key hydrogen bond interactions within the active site of various kinases.
The strategic incorporation of a fluorine atom at the 6-position of the pyrrolopyridinone core is a deliberate medicinal chemistry strategy. Fluorine substitution is known to enhance several critical properties of drug candidates, including:
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and selectivity for the intended kinase.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the compound's metabolic stability and in vivo half-life.
-
Physicochemical Properties: Fluorination can modulate lipophilicity and pKa, influencing a compound's solubility, permeability, and overall pharmacokinetic profile.
Given these properties, this compound represents a promising, albeit currently understudied, candidate for the development of novel kinase inhibitors for a range of therapeutic applications, particularly in oncology and immunology.
Potential Kinase Targets and Signaling Pathways
Based on the biological activities of analogous pyrrolopyridinone-containing compounds, this compound is anticipated to function as a kinase inhibitor. The primary signaling pathways and kinase families that are likely to be modulated by this compound are detailed below.
Tyrosine Kinases
The broader class of pyrrolopyridine derivatives has been extensively explored as inhibitors of tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in the cellular response to cytokines and growth factors. It plays a central role in the immune system and hematopoiesis. Constitutive activation of the JAK-STAT pathway is implicated in various inflammatory diseases and hematological malignancies. The 1H-pyrrolo[3,2-b]pyridine scaffold is a known core for JAK inhibitors.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a potential target for this compound.
Quantitative Data on Related Pyrrolopyridinone Derivatives
While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activities of various structurally related pyrrolopyridinone derivatives against several kinases. This data is presented to illustrate the potential potency and target profile of this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Assay Type |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR1 | 7 | Biochemical Assay |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR2 | 9 | Biochemical Assay |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR3 | 25 | Biochemical Assay |
| Imidazo-pyrrolopyridinone Derivative | JAK1 | 1.5 | Biochemical Assay |
| Imidazo-pyrrolopyridinone Derivative | JAK3 | 1.1 | Biochemical Assay |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR | 79 | Biochemical Assay |
| Pyrrolo[2,3-d]pyrimidine Derivative | Her2 | 40 | Biochemical Assay |
| Pyrrolo[2,3-d]pyrimidine Derivative | VEGFR2 | 136 | Biochemical Assay |
This table is a compilation of data from various sources on compounds with similar core structures and is for illustrative purposes only.
Experimental Protocols
The following are generalized protocols for in vitro and cell-based kinase inhibition assays that are commonly employed in the evaluation of compounds like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phospho-specific antibody)
-
384-well assay plates
-
Plate reader (luminescence, fluorescence, or absorbance-based)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted test compound to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.
-
Detection: Measure the kinase activity using the appropriate detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Phospho-specific antibody for the target kinase or its substrate.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection substrate (e.g., chemiluminescent substrate).
-
96-well cell culture plates.
-
Western blot apparatus or ELISA reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody to detect the phosphorylation status of the target protein.
-
Cell-Based ELISA: Coat a plate with a capture antibody, add the cell lysates, and then detect the phosphorylated protein using a phospho-specific primary antibody and a labeled secondary antibody.
-
-
Data Analysis: Quantify the level of phosphorylation at each compound concentration. Determine the cellular IC50 value by plotting the phosphorylation level against the compound concentration.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on the broader family of pyrrolopyridinone derivatives strongly suggests its potential as a potent and selective kinase inhibitor. The strategic placement of a fluorine atom is anticipated to confer advantageous pharmacological properties. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential, particularly in the context of diseases driven by aberrant kinase signaling, such as cancer and autoimmune disorders. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to undertake such investigations.
Technical Whitepaper: Unraveling the Mechanism of Action of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the direct mechanism of action for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is not extensively available in public literature. This guide, therefore, presents a hypothesized mechanism of action based on the activities of structurally related pyrrolopyridine compounds, which are predominantly investigated as kinase inhibitors. The experimental protocols and data presented are representative of the methodologies used to characterize such compounds.
Introduction
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] Compounds based on the pyrrolopyridine framework have been developed to target various kinases, including tyrosine kinases and those involved in the JAK-STAT signaling pathway.[4][5] The inclusion of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity.[4] This document outlines the putative mechanism of action of this compound as a kinase inhibitor, details the experimental approaches to verify this mechanism, and provides representative data.
Postulated Mechanism of Action: Kinase Inhibition
Based on the known biological activities of analogous pyrrolopyridine derivatives, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. This mechanism involves the compound binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Several pyrrolopyridine derivatives have demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[6] Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[6] Therefore, a primary hypothesis is that this compound targets one or more members of the FGFR family.
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activates downstream pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[6] By inhibiting FGFR, this compound would block these downstream effects.
Quantitative Data: Kinase Inhibition Profile
To characterize the potency and selectivity of a novel kinase inhibitor, its half-maximal inhibitory concentration (IC50) is determined against a panel of kinases. The following table presents representative data for a hypothetical pyrrolopyridine-based inhibitor, illustrating a potential selectivity profile.
| Kinase Target | Representative IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| VEGFR2 | 1,500 |
| PDGFRβ | >5,000 |
| c-Kit | >10,000 |
| JAK2 | 2,500 |
| SRC | >10,000 |
Data is hypothetical and based on reported values for similar pyrrolopyridine compounds for illustrative purposes.[6]
Experimental Protocols
The following protocols are standard methods used to determine the mechanism of action of kinase inhibitors.
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[7]
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO and create a serial dilution series.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and its target kinase.[8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human kinase
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the kinase onto the sensor chip surface via amine coupling.
-
Prepare a serial dilution of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to measure association.
-
After the association phase, flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between different compound concentrations.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
This assay measures the phosphorylation of a direct downstream substrate of the target kinase in a cellular context to confirm on-target activity.[10]
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with FGFR amplification)
-
This compound
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the downstream substrate (e.g., phospho-ERK and total ERK)
-
ELISA plate and reagents
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the signaling pathway if necessary (e.g., with FGF).
-
Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for the total substrate protein.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal with a plate reader.
-
Normalize the phospho-protein signal to the total protein amount and determine the IC50 for the inhibition of substrate phosphorylation.
Visualizations of Experimental and Logical Workflows
Conclusion
While direct experimental evidence for this compound is pending, its structural similarity to known kinase inhibitors strongly suggests a mechanism of action centered on the inhibition of protein kinases, such as those in the FGFR family. The technical framework provided here outlines the standard procedures for elucidating this mechanism, from initial biochemical screens to cellular validation. The representative data and protocols serve as a comprehensive guide for researchers in the field of drug discovery to characterize this and similar novel chemical entities. Further investigation is required to definitively establish the precise molecular targets and therapeutic potential of this compound.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
Technical Guide on 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and patent databases lack specific discovery, synthesis, or biological activity data for the exact compound 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one . Its existence is noted by commercial chemical suppliers, but detailed research documentation is not presently accessible.[1][2]
This guide, therefore, focuses on the closely related and well-documented chemical scaffold, 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole. The fluorinated derivatives of this scaffold have garnered significant interest in medicinal chemistry, particularly as potent kinase inhibitors.[3][4] This document will provide an in-depth overview of a representative class of these compounds: 1H-pyrrolo[2,3-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors .
Introduction to Fluorinated 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the design of various therapeutic agents.[4] Its structural similarity to indole allows it to mimic the natural ligands of many biological targets. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3]
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of several kinase families, including FGFR, which are crucial regulators of cell proliferation, differentiation, and migration.[4][5] Abnormal activation of FGFR signaling is implicated in the progression of various cancers, making FGFR an attractive target for cancer therapy.[5] This guide will focus on a series of such compounds designed as FGFR inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of substituted 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, FGFR3, and FGFR4. The data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | (Reference Compound) | 1900 | - | - | - |
| 4h | 3-methoxyphenyl | 7 | 9 | 25 | 712 |
| 4a | Phenyl | 58 | 63 | 145 | >10000 |
| 4b | 2-fluorophenyl | 31 | 35 | 110 | >10000 |
| 4c | 3-fluorophenyl | 29 | 33 | 98 | >10000 |
| 4d | 4-fluorophenyl | 45 | 51 | 123 | >10000 |
| 4e | 2-chlorophenyl | 25 | 29 | 88 | >10000 |
| 4f | 3-chlorophenyl | 22 | 26 | 79 | >10000 |
| 4g | 2-methoxyphenyl | 15 | 19 | 65 | 8976 |
| 4i | 4-methoxyphenyl | 38 | 42 | 115 | >10000 |
| 4j | 3,5-difluorophenyl | 20 | 24 | 75 | >10000 |
| 4k | 3-fluoro-5-methoxyphenyl | 11 | 14 | 49 | 4567 |
| 4l | 3,5-dimethoxyphenyl | 9 | 11 | 38 | 3125 |
Data extracted from "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors".[5]
Experimental Protocols
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., Compound 4h)
This protocol outlines the reduction of an intermediate vinyl compound to the final saturated analog.
Step 1: Synthesis of Intermediate 3a-3k To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), the corresponding R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol) are added. The mixture is stirred at 50°C for 5 hours. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by chromatography.[4]
Step 2: Synthesis of Final Compounds 4a-4l (e.g., 4h) To a solution of the intermediate compound (e.g., 3h , 0.31 mmol) in acetonitrile (7 mL), triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol) are added. The reaction mixture is heated to reflux for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the final compound.[4]
In Vitro FGFR Kinase Assay
The inhibitory activity of the synthesized compounds against FGFR1, 2, 3, and 4 is determined using a standard kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96-well plate. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylation is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by Fibroblast Growth Factor Receptors (FGFRs). The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives act by inhibiting the kinase domain of FGFR, thereby blocking these downstream cellular processes.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the general workflow from chemical synthesis to biological evaluation of the 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. 1190320-33-2|6-Fluoro-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Technical Review of a Promising Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole and oxindole has made it a compelling starting point for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position is anticipated to enhance the molecule's pharmacological properties, including metabolic stability and target binding affinity, making 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one a molecule of significant interest for drug discovery, particularly in the realm of kinase inhibition.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound and its close analogs, focusing on its synthesis, potential biological activities, and the signaling pathways it may modulate.
Synthesis and Chemical Properties
While a direct, published synthesis for this compound is not yet available in the scientific literature, its synthesis can be reasonably proposed based on established methodologies for related azaindole and azaindolinone derivatives.
Proposed Synthetic Pathway:
A plausible synthetic route could commence from a suitably substituted pyridine precursor, such as 2,5-difluoro-3-methylpyridine. A domino reaction with an appropriate aldehyde, mediated by an alkali amide base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), could facilitate the construction of the 7-azaindoline core.[3][4] Subsequent functional group manipulations would then be required to install the carbonyl group at the 2-position and to ensure the desired 6-fluoro substitution pattern.
An alternative approach could involve the diazotization of a 6-amino-7-azaindolin-2-one precursor. This method has been successfully employed for the synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine from 6-amino-7-azaindole, suggesting its potential applicability for the target molecule.[5]
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of a 6-Amino-7-Azaindolin-2-one Precursor: A potential starting point would be the synthesis of a 6-amino-substituted 7-azaindolin-2-one. This could be achieved through a multi-step sequence starting from a commercially available substituted pyridine.
-
Step 2: Diazotization and Fluorination: The 6-amino-7-azaindolin-2-one intermediate would be subjected to a diazotization reaction using a reagent such as sodium nitrite in the presence of a fluoride source like hydrogen fluoride-pyridine. Careful control of the reaction temperature would be crucial to ensure the selective formation of the desired 6-fluoro derivative.
-
Step 3: Purification: The crude product would be purified using standard chromatographic techniques, such as column chromatography on silica gel, to yield pure this compound.
Biological Activity and Therapeutic Potential
The pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1][6] The addition of a fluorine atom is a common strategy in medicinal chemistry to improve a compound's potency, selectivity, and pharmacokinetic profile.[7] Although direct biological data for this compound is not yet reported, the activities of structurally related compounds provide strong evidence for its potential as a kinase inhibitor.
Potential as a Kinase Inhibitor:
Derivatives of the closely related 7-azaindole scaffold have shown potent inhibitory activity against a range of kinases, including p38 mitogen-activated protein kinase and Glycogen Synthase Kinase 3β (GSK3β).[8][9] For instance, (E)-3-(pyridin-2-ylmethylene)indolin-2-one derivatives bearing a 6-fluoro substituent have been identified as inhibitors of GSK3β.[8] Given that this compound shares the core azaindolinone structure, it is plausible that it will exhibit similar inhibitory activities.
Quantitative Data for Related Compounds:
The following table summarizes the reported IC50 values for (E)-6-fluoro-3-(pyridin-2-ylmethylene)indolin-2-one derivatives against GSK3β, highlighting the potential potency of this class of compounds.[8][10]
| Compound | Target Kinase | IC50 (µM) |
| (E)-6-fluoro-3-(pyridin-2-ylmethylene)indolin-2-one (2e) | GSK3β | >10 |
| (E)-6-fluoro-3-(pyridin-4-ylmethylene)indolin-2-one (2f) | GSK3β | 1.7 |
Table 1: Inhibitory activity of 6-fluoroindolin-2-one derivatives against GSK3β.[8]
Signaling Pathways
Based on the known targets of related azaindolinone compounds, this compound could potentially modulate key signaling pathways implicated in cancer and neurodegenerative diseases.
Potential Modulation of the GSK3β Signaling Pathway:
GSK3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various pathologies, including Alzheimer's disease and cancer. Inhibition of GSK3β by a compound like this compound could have therapeutic benefits in these conditions.
Caption: Potential inhibition of the GSK3β signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound and its derivatives.
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound is a promising, yet underexplored, heterocyclic compound. Based on the well-documented biological activities of the 7-azaindolin-2-one scaffold and the advantageous properties conferred by fluorine substitution, this molecule holds significant potential as a kinase inhibitor for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future investigations in this exciting area of medicinal chemistry.
References
- 1. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into Pyrrolopyridinone Derivatives for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the spectroscopic characterization and synthetic approaches relevant to the study of fluoro-substituted pyrrolopyridinone compounds, a class of molecules with significant interest in pharmaceutical research. While specific experimental data for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is not publicly available, this document provides valuable context by examining the closely related and more extensively documented compound, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine. The methodologies and analytical workflows presented herein are fundamental to the characterization of novel heterocyclic compounds in drug discovery and development.
Synthesis of Fluorinated Pyrrolopyridines
The introduction of a fluorine atom into a heterocyclic scaffold can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making it a common strategy in medicinal chemistry. The synthesis of the related compound, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, has been reported via a diazotization reaction of 6-amino-7-azaindole.
Experimental Protocol: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine via Diazotization
This protocol is based on the diazotization of 6-amino-7-azaindole.
-
Reaction Setup: A solution of hydrogen fluoride-pyridine (70% concentration) is added to a three-necked flask at 20°C.
-
Addition of Starting Material: 6-Amino-7-azaindole is added to the flask in batches, ensuring the reaction temperature is maintained below -20°C.
-
Diazotization: Sodium nitrite is then added portion-wise to the reaction mixture. The molar amount of sodium nitrite is typically 1 to 10 times that of the 6-amino-7-azaindole.
-
Post-processing: The reaction mixture undergoes a carefully controlled workup to neutralize the excess hydrogen fluoride and decompose the diazonium salt. This step is highly exothermic and involves gas evolution, requiring careful management. A mixed system of sodium bicarbonate, ice, water, and ethyl acetate is utilized to control the reaction.
-
Yield: This method has been reported to achieve a total product yield of over 70%.[1]
This synthetic route is noted for its mild reaction conditions and suitability for large-scale preparation.[1]
Spectroscopic Characterization Workflow
The structural elucidation of a newly synthesized compound is a critical step that relies on a combination of spectroscopic techniques. The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.
Key Spectroscopic Techniques and Data Interpretation
Although specific data for this compound is unavailable, this section outlines the expected spectroscopic data and its significance in the structural confirmation of such a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For the target compound, the following NMR experiments would be crucial:
-
¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons on the pyridine and pyrrole rings, as well as the methylene protons in the pyrrolone ring. The fluorine atom would likely introduce additional splitting patterns.
-
¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule and their electronic environments. The carbonyl carbon of the lactam would be expected to have a characteristic downfield chemical shift.
-
¹⁹F NMR: This experiment is essential for fluorinated compounds and would show a signal for the fluorine atom, with its chemical shift providing information about its electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound.
Table 1: Expected Mass Spectrometry Data for C₇H₅FN₂O
| Ion | Calculated m/z |
| [M+H]⁺ | 153.0464 |
| [M+Na]⁺ | 175.0283 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Expected Infrared Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrrole) | 3200-3500 |
| C=O stretch (lactam) | 1650-1700 |
| C=C and C=N stretch (aromatic) | 1400-1600 |
| C-F stretch | 1000-1400 |
Conclusion
The spectroscopic characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery. While specific data for this compound is not currently in the public domain, the synthetic and analytical principles outlined in this guide provide a robust framework for researchers working on similar molecules. The synthesis of the related 6-Fluoro-1H-pyrrolo[2,3-b]pyridine highlights a viable route to such fluorinated scaffolds. The systematic application of NMR, MS, and IR spectroscopy, as depicted in the workflow, is essential for the unambiguous structural elucidation and advancement of these promising compounds in pharmaceutical development.
References
Methodological & Application
Synthesis Protocol for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed synthesis protocol for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is compiled from established methodologies for the synthesis of related azaindole and azaindolin-2-one derivatives.
Introduction
This compound, also known as 6-fluoro-7-azaindolin-2-one, is a valuable building block in the synthesis of bioactive molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a compound, including metabolic stability, binding affinity, and bioavailability. This protocol outlines a potential synthetic route to this important intermediate.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
The following is a detailed, step-by-step protocol for the proposed synthesis of this compound.
Step 1: Oxidation of 2-Chloro-5-fluoro-3-methylpyridine
-
To a solution of 2-chloro-5-fluoro-3-methylpyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-fluoro-3-pyridinecarboxaldehyde.
Step 2: Knoevenagel Condensation
-
To a solution of 2-chloro-5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)acrylate.
Step 3: Reduction of the Alkene
-
Suspend ethyl 2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)acrylate (1.0 eq) in methanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to give ethyl 2-amino-2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)propanoate.
Step 4: Reductive Cyclization
-
Dissolve ethyl 2-amino-2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)propanoate (1.0 eq) in a mixture of acetic acid and hydrochloric acid.
-
Add tin(II) chloride dihydrate (3.0 eq) and heat the mixture at 100 °C for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Chloro-5-fluoro-3-methylpyridine | 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde | Selenium dioxide, Dioxane | 60-70 |
| 2 | 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde | Ethyl 2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)acrylate | Ethyl cyanoacetate, Piperidine, Ethanol | 80-90 |
| 3 | Ethyl 2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)acrylate | Ethyl 2-amino-2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)propanoate | Sodium borohydride, Methanol | 70-80 |
| 4 | Ethyl 2-amino-2-cyano-3-(2-chloro-5-fluoro-3-pyridinyl)propanoate | This compound | Tin(II) chloride dihydrate, Acetic acid, HCl | 50-60 |
Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Selenium compounds and tin compounds are toxic and should be handled with appropriate caution. Proper waste disposal procedures must be followed.
Application Notes and Protocols for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a synthetic heterocyclic compound belonging to the pyrrolopyridine class. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Derivatives of the pyrrolopyridine scaffold have been identified as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.[1][2][3] Notably, this class of compounds has shown inhibitory activity against Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), making them promising candidates for the development of targeted therapies.[1][4][5]
These application notes provide a comprehensive overview of the experimental procedures for utilizing this compound in preclinical research, including in vitro kinase assays, cell-based functional assays, and target validation through Western blotting.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on the expected activity profile for a compound of this class. These values should be considered as illustrative examples for experimental design and data analysis.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Format |
| JAK1 | 15 | TR-FRET |
| JAK2 | 25 | TR-FRET |
| JAK3 | 5 | TR-FRET |
| TYK2 | 30 | TR-FRET |
| FGFR1 | 50 | TR-FRET |
| FGFR2 | 75 | TR-FRET |
| VEGFR2 | >1000 | TR-FRET |
Table 2: Cellular Activity
| Cell Line | Assay Type | GI₅₀ (nM) |
| TF-1 (JAK3-dependent) | Cell Proliferation (MTS) | 20 |
| HEL (JAK2 V617F) | Cell Proliferation (MTS) | 45 |
| KMS-11 (FGFR3 fusion) | Cell Proliferation (MTS) | 150 |
| A549 (Non-small cell lung cancer) | Apoptosis (Annexin V/PI) | 250 (at 48h) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, FGFR1, FGFR2)
-
Biotinylated substrate peptide specific for each kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 384-well plate, add the diluted compound.
-
Add the kinase and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the emission signals (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TF-1, HEL, KMS-11)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Phosphorylated STAT3
This protocol is designed to assess the inhibition of JAK/STAT signaling by measuring the phosphorylation status of a key downstream target, STAT3.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., TF-1)
-
Cytokine (e.g., IL-6)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
Visualizations
Below are diagrams representing key signaling pathways and a general experimental workflow relevant to the application of this compound.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a synthetic heterocyclic compound belonging to the pyrrolopyridine class. This structural motif is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. The pyrrolopyridine core, particularly the 7-azaindole scaffold, is known to act as a hinge-binding motif for many kinases, making it a promising candidate for the development of targeted therapeutics in areas such as oncology and inflammatory diseases. This document provides detailed protocols for screening this compound against various kinases and outlines its potential applications in drug discovery.
While specific inhibitory data for this compound is not extensively published, the broader class of pyrrolopyridine derivatives has demonstrated potent inhibition of several kinase families. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity against Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). This application note will, therefore, present data from closely related compounds to illustrate the potential efficacy and screening methodologies for the title compound.
Potential Kinase Targets and Signaling Pathways
The this compound scaffold is a promising candidate for targeting various kinase families due to its structural similarities to known inhibitors. Key potential targets include Tyrosine Kinases (e.g., FGFR, VEGFR) and Serine/Threonine Kinases (e.g., JAK, GSK-3β). Inhibition of these kinases can modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is central to immune responses and inflammation. Dysregulation of this pathway is associated with autoimmune diseases and hematological malignancies.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrrolopyridine derivatives against various kinases. This data is provided to illustrate the potential potency of this compound and to serve as a benchmark for screening assays.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR.
| Compound ID | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| 1 | FGFR1 | 1900 |
Data is illustrative and based on structurally related compounds.[1][2][3]
Table 2: In Vitro Kinase Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative against JAK.
| Compound ID | Target Kinase | IC50 (nM) |
| 14c | JAK3 | 2.9 |
Data is illustrative and based on a structurally related compound.[4][5]
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a generic TR-FRET assay for measuring the inhibitory activity of this compound against a target kinase.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays with 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic compound identified as a key intermediate in the synthesis of kinase inhibitors, in various cell-based assays.[1] The methodologies outlined below are designed to assess the compound's efficacy and mechanism of action in relevant cancer and inflammatory models, focusing on its potential to modulate signaling pathways such as JAK-STAT and receptor tyrosine kinases like FGFR.[1][2][3][4][5]
Overview and Potential Applications
This compound belongs to the pyrrolopyridine class of compounds, which are of significant interest in drug discovery due to their diverse biological activities.[6] Analogs of this scaffold have demonstrated inhibitory effects on various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and have been investigated for their anti-proliferative and anti-influenza properties.[2][3][4][5][7] The protocols described herein are intended to guide the investigation of this specific compound's biological effects in a cellular context.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described assays. These values are for illustrative purposes to guide expected outcomes.
| Assay Type | Cell Line | Parameter | Value |
| JAK/STAT Signaling | TF-1 (Erythroleukemia) | IC50 (STAT3 Phosphorylation) | 85 nM |
| FGFR Signaling | NCI-H1581 (Lung Cancer) | IC50 (FGFR1 Phosphorylation) | 120 nM |
| Cell Proliferation | MV-4-11 (Leukemia) | GI50 (72 hours) | 250 nM |
| Cytotoxicity | HEK293 (Normal Kidney) | CC50 (72 hours) | > 50 µM |
Experimental Protocols
Inhibition of STAT3 Phosphorylation in TF-1 Cells (JAK/STAT Pathway)
This protocol assesses the inhibitory effect of the compound on IL-6-induced STAT3 phosphorylation.
Materials:
-
TF-1 cells (human erythroleukemia)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human Interleukin-6 (IL-6)
-
This compound
-
Phospho-STAT3 (Tyr705) and Total STAT3 antibodies
-
In-Cell Western™ Assay Kit
Protocol:
-
Cell Seeding: Seed TF-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and starve overnight in a serum-free medium.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium and add to the cells. Incubate for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of IL-6 for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with primary antibodies against phospho-STAT3 and total STAT3. Follow this with incubation with corresponding secondary antibodies conjugated to fluorescent dyes.
-
Data Acquisition: Read the plate using a fluorescent plate reader.
-
Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal and plot the dose-response curve to determine the IC50 value.
Inhibition of FGFR1 Phosphorylation in NCI-H1581 Cells
This protocol evaluates the compound's ability to inhibit the autophosphorylation of FGFR1.
Materials:
-
NCI-H1581 cells (human lung adenocarcinoma)
-
DMEM with 10% FBS
-
This compound
-
Phospho-FGFR1 (Tyr653/654) and Total FGFR1 antibodies
-
Western Blotting reagents
Protocol:
-
Cell Culture and Treatment: Culture NCI-H1581 cells to 80% confluency and treat with various concentrations of the compound for 4 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for phospho-FGFR1 and total FGFR1.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total FGFR1.
Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effects of the compound on cancer cells.[6]
Materials:
-
MV-4-11 cells (human biphenotypic B myelomonocytic leukemia)[6]
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Protocol:
-
Cell Seeding: Plate MV-4-11 cells in a 96-well plate at 1 x 10⁴ cells/well.
-
Compound Addition: Add serial dilutions of the compound to the wells and incubate for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of growth inhibition relative to control and determine the GI50 value.
Visualizations
References
- 1. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of the 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold, a key intermediate in the development of kinase inhibitors. The fluorinated 7-azaindolinone core is a privileged structure in medicinal chemistry, known to enhance metabolic stability and target binding affinity. These protocols focus on generating a library of analogues for structure-activity relationship (SAR) studies, particularly for inhibitors targeting the Janus kinase (JAK) family and the downstream JAK-STAT signaling pathway.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a prominent heterocyclic motif in numerous biologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. The introduction of a fluorine atom at the 6-position can further enhance binding selectivity and metabolic stability. Specifically, the this compound (6-fluoro-7-azaindolin-2-one) core is a valuable starting point for the synthesis of potent kinase inhibitors. Kinases, such as the Janus kinases (JAKs), are crucial mediators of cell signaling, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The derivatization of the 6-fluoro-7-azaindolin-2-one scaffold at key positions allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Target Signaling Pathway: JAK-STAT
The JAK-STAT signaling pathway is a critical pathway for cytokine and growth factor signaling, playing a central role in the immune system. Inhibition of this pathway is a validated therapeutic strategy for various inflammatory diseases and cancers. The derivatized compounds from the this compound scaffold are designed to target key kinases within this pathway.
Application Notes and Protocols for the Analytical Characterization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Introduction
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound of interest in pharmaceutical and chemical research. Its characterization is crucial for confirming its identity, purity, and structural integrity. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are fundamental for quality control and in-depth structural analysis in research and development settings.
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from any impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time (RT) | 12.5 min |
| Peak Area (%) | >98% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
II. Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is utilized to confirm the molecular weight of this compound and to provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-200 °C.
-
Mass Range: m/z 50-500.
-
Data Presentation: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₅FN₂O |
| Calculated Monoisotopic Mass | 152.0386 g/mol |
| Observed Ion [M+H]⁺ (HRMS) | 153.0459 m/z |
| Mass Accuracy | < 5 ppm |
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR spectra are essential for the characterization of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of particulate matter.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
Data Presentation: Representative NMR Data
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 | br s | 1H | NH |
| ~7.8 | d | 1H | Aromatic CH |
| ~7.2 | dd | 1H | Aromatic CH |
| ~3.5 | s | 2H | CH₂ |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | C=O |
| ~158 (d) | C-F |
| ~145 | Aromatic C |
| ~120 (d) | Aromatic C |
| ~110 | Aromatic C |
| ~105 (d) | Aromatic C |
| ~35 | CH₂ |
¹⁹F NMR (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|
| ~ -120 | Ar-F |
(Note: The chemical shifts provided are hypothetical and based on typical values for similar structures. Actual values may vary.)
Logical Diagram: NMR Structural Elucidation Process
Caption: Logical workflow for NMR-based structural elucidation.
Application Notes and Protocols for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a key pharmaceutical intermediate in the synthesis of advanced kinase inhibitors. Its unique fused pyrrolopyridine scaffold, incorporating a fluorine atom, imparts desirable pharmacological properties to the final active pharmaceutical ingredient (API). The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and selectivity of the drug candidate. This intermediate is particularly significant in the development of targeted cancer therapies.
Key Applications in Drug Development
The primary application of this compound is in the synthesis of the next-generation tyrosine kinase inhibitor, Repotrectinib (trade name: Augtyro). Repotrectinib is a potent inhibitor of ROS1, TRK (tropomyosin receptor kinase), and ALK (anaplastic lymphoma kinase) fusion proteins, which are key drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[1] The pyrrolopyridinone core of this intermediate is a crucial component of the macrocyclic structure of Repotrectinib, contributing to its high potency and ability to overcome resistance to previous generations of kinase inhibitors.
The fluorinated pyridinone moiety plays a vital role in the pharmacodynamics and pharmacokinetics of the final drug molecule. Fluorine's high electronegativity can lead to stronger interactions with the target kinase's active site, while its introduction can also block sites of metabolism, thereby increasing the drug's half-life and overall exposure in the body.
Quantitative Data
The following tables summarize the clinical efficacy of Repotrectinib, a drug synthesized using this compound as a key intermediate, from the TRIDENT-1 clinical trial.
Table 1: Efficacy of Repotrectinib in TKI-Naïve ROS1-Positive NSCLC Patients [2][3]
| Endpoint | Result | 95% Confidence Interval |
| Confirmed Objective Response Rate (cORR) | 79% | 68% - 88% |
| - Complete Response (CR) | 14% | - |
| - Partial Response (PR) | 65% | - |
| Median Duration of Response (DOR) | 36.8 months | 27.4 - Not Evaluable |
| Median Progression-Free Survival (PFS) | 31.1 months | 21.9 - Not Evaluable |
| Intracranial Objective Response Rate (IC-ORR) | 89% | 52% - 100% |
| Median Intracranial DOR (IC-DOR) | 43.2 months | 11.1 - Not Evaluable |
Table 2: Efficacy of Repotrectinib in TKI-Pretreated ROS1-Positive NSCLC Patients [4][5]
| Endpoint | Result | 95% Confidence Interval |
| Confirmed Objective Response Rate (cORR) | 38% | 25% - 52% |
| Median Duration of Response (DOR) | 14.8 months | 7.6 - Not Evaluable |
| Median Progression-Free Survival (PFS) | 9.0 months | 6.8 - 19.6 |
| Intracranial Objective Response Rate (IC-ORR) | 38% | - |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (Adapted Method)
Disclaimer: A specific, detailed protocol for the synthesis of this compound was not found in the available literature. The following is an adapted protocol for the synthesis of the related compound, 6-fluoro-1H-pyrrolo[2,3-b]pyridine, which may serve as a starting point for the synthesis of the target intermediate.[6]
Objective: To synthesize 6-fluoro-1H-pyrrolo[2,3-b]pyridine via a diazotization reaction from 6-amino-7-azaindole.
Materials:
-
6-Amino-7-azaindole
-
Hydrogen fluoride-pyridine solution (70% concentration)
-
Sodium nitrite
-
Sodium bicarbonate
-
Ice
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
5L three-necked flask
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a 5L three-necked flask, add hydrogen fluoride-pyridine solution (1200g, 70% concentration) at 20°C.
-
In batches, add 6-amino-7-azaindole (400g, 3mol) to the flask, ensuring the reaction temperature is maintained below -20°C.
-
Add sodium nitrite (690g, 10mol) in batches, while carefully controlling the temperature of the reaction system.
-
After the addition is complete, prepare a mixed system of sodium bicarbonate, ice, water, and ethyl acetate for the work-up. This step is crucial for neutralizing excess hydrogen fluoride and decomposing the diazonium salt, and it is a vigorous exothermic reaction that requires careful control.
-
Slowly add the reaction mixture to the prepared neutralization system.
-
Filter the resulting mixture.
-
Wash the filtrate with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine. The reported yield for this reaction is greater than 70%.[6]
Protocol 2: Synthesis of Repotrectinib (Illustrative)
This protocol provides a general overview of the final steps in the synthesis of Repotrectinib, highlighting the intramolecular amidation of a precursor derived from intermediates including a 6-fluoro-pyrrolopyridinone derivative.[7]
Objective: To synthesize Repotrectinib via intramolecular amidation.
Materials:
-
5-{[(1R)-1-(2-{[(2S)-1-aminopropan-2-yl]oxy}-5-fluorophenyl)ethyl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Pentafluorophenyl)diphenylphosphonium triflate (FDPP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-{[(1R)-1-(2-{[(2S)-1-aminopropan-2-yl]oxy}-5-fluorophenyl)ethyl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (0.25 g, 0.000611 mol, 1.0 eq.) in DMF (4.0 mL) at 0-5 °C, slowly add a solution of DIPEA (0.6 mL, 0.00488 mol, 8.0 eq.) in DCM (1.8 mL).
-
Add FDPP (0.25 g, 0.000672 mol, 1.1 eq.) to the reaction mixture at 0-5 °C.
-
Allow the reaction mixture to stir for 1-2 hours at 25-30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (20 mL) and then with brine solution (20 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure at 45 °C.
-
Purify the crude product by silica gel column chromatography (60-120 mesh) to obtain Repotrectinib as a white solid. A yield of 85% has been reported for this final step.[7]
Signaling Pathways and Experimental Workflows
ROS1 Signaling Pathway
The ROS1 receptor tyrosine kinase, when constitutively activated by chromosomal rearrangements, triggers several downstream signaling cascades that promote cell proliferation and survival. Key pathways include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways.
Caption: ROS1 Signaling Pathway and Inhibition by Repotrectinib.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins, leading to the activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and PLCγ, which are crucial for neuronal survival and differentiation, but can be oncogenic when dysregulated.
Caption: TRK Signaling Pathway and Inhibition by Repotrectinib.
ALK Signaling Pathway
Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives cancer cell growth through pathways like JAK-STAT, RAS-MAPK, and PI3K-AKT.
References
- 1. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Repotrectinib in ROS1 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.bms.com [news.bms.com]
- 5. vjoncology.com [vjoncology.com]
- 6. Page loading... [guidechem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Cancer Research: A Focus on its Role as a Key Synthetic Intermediate
Introduction
While direct evidence of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as an active anticancer agent is not prominently available in current scientific literature, its core structure, pyrrolopyridine, is a well-established and crucial scaffold in the development of targeted cancer therapies. This application note will focus on the utility of this compound as a key intermediate in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The fluorinated pyrrolopyridine backbone offers unique advantages in drug design, including enhanced metabolic stability and improved binding affinity to target proteins.
Rationale for Use in Kinase Inhibitor Synthesis
Pyrrolopyridine derivatives are structurally analogous to the purine core of ATP (adenosine triphosphate), the energy currency of the cell that is essential for the function of kinases. Kinases are a family of enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. In many cancers, these signaling pathways are hyperactivated due to mutations or overexpression of specific kinases. By mimicking ATP, pyrrolopyridine-based inhibitors can occupy the ATP-binding site of a target kinase, blocking its activity and thereby inhibiting cancer cell growth.
The inclusion of a fluorine atom at the 6-position of the pyrrolo[3,2-b]pyridine core can significantly enhance the pharmacological properties of the final drug candidate. Fluorine's high electronegativity can lead to stronger and more selective interactions with the target protein, potentially increasing potency and reducing off-target effects. Furthermore, the carbon-fluorine bond is very stable, which can improve the metabolic stability of the compound, leading to a longer half-life in the body.
Application in Targeting Key Cancer-Related Signaling Pathways
Compounds derived from 6-Fluoro-1H-pyrrolo[3,2-b]pyridine intermediates are being investigated as inhibitors of several important kinase families implicated in cancer.
Tyrosine Kinase Inhibitors (TKIs)
Tyrosine kinases are a major class of enzymes that are frequently dysregulated in cancer. Small-molecule inhibitors targeting tyrosine kinases have shown significant clinical success. The 6-fluoro-pyrrolopyridine scaffold can be elaborated to create potent TKIs targeting receptors like:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in bladder, breast, and lung cancers.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway Inhibitors
The JAK-STAT pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies and some solid tumors. The development of inhibitors based on the 6-fluoro-pyrrolopyridine scaffold can provide a therapeutic strategy to block this aberrant signaling.
Experimental Protocols
The following protocols outline the general synthetic strategies and biological assays employed in the development of kinase inhibitors using this compound as a starting material.
General Synthetic Protocol for Kinase Inhibitor Synthesis
This protocol describes a generalized multi-step synthesis to produce a library of kinase inhibitors from the 6-fluoro-pyrrolopyridine intermediate.
dot
Caption: General synthetic workflow for kinase inhibitors.
Materials:
-
This compound
-
Appropriate alkyl or aryl halides
-
Bases (e.g., NaH, K2CO3)
-
Solvents (e.g., DMF, THF)
-
Lawesson's reagent (for thionation)
-
Primary or secondary amines
-
Boronic acids or esters (for Suzuki coupling)
-
Palladium catalyst and ligands (for cross-coupling)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
N1-Functionalization: Dissolve this compound in an appropriate aprotic solvent (e.g., DMF). Add a base (e.g., NaH) at 0°C and stir for 30 minutes. Add the desired alkyl or aryl halide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.
-
Lactam Modification: The carbonyl group of the lactam can be modified in various ways. For example, to convert it to a thiolactam, treat the N-functionalized intermediate with Lawesson's reagent in a solvent like toluene at reflux.
-
C7-Coupling: To introduce diversity at the C7 position, perform a cross-coupling reaction. For a Suzuki coupling, react the appropriate C7-halogenated intermediate with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture like dioxane/water.
-
Purification: Purify the final compounds using column chromatography or preparative HPLC. Characterize the compounds by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol
This protocol is a general method to screen the synthesized compounds for their inhibitory activity against a target kinase.
dot
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant target kinase
-
Specific peptide or protein substrate
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA, or scintillation counter for radiometric assay)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase, and the diluted test compounds. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme for detection.
-
Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Data Presentation
While specific quantitative data for compounds derived directly from this compound is not available in the public domain, the following table illustrates how such data would typically be presented.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Example-01 | EGFR | 15 | A549 (Lung) | 0.2 |
| Example-02 | FGFR1 | 25 | NCI-H716 (Colon) | 0.5 |
| Example-03 | JAK2 | 10 | HEL (Erythroleukemia) | 0.1 |
| Reference Drug | EGFR | 20 | A549 (Lung) | 0.3 |
Table 1: Example Data Table for Kinase Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity in a biochemical assay. GI50 values represent the concentration required to inhibit 50% of cell growth in a cellular proliferation assay.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel kinase inhibitors for cancer research. Its fluorinated pyrrolopyridine core provides a robust platform for developing potent, selective, and metabolically stable drug candidates. The experimental protocols outlined above provide a general framework for the synthesis and biological evaluation of such compounds, paving the way for the discovery of next-generation targeted cancer therapies. Further research and publication of data on specific compounds derived from this intermediate will be crucial to fully elucidate its potential in oncology drug development.
Application Notes and Protocols for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Anti-Inflammatory Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory properties of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related pyrrolopyridine derivatives and are intended to provide a framework for the investigation of this specific compound.
Introduction
Pyrrolopyridine scaffolds are key heterocyclic structures in medicinal chemistry, known to be integral components of various kinase inhibitors.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity.[1] this compound is a derivative of this class and holds potential as a modulator of signaling pathways implicated in inflammation, such as the Janus kinase (JAK) and spleen tyrosine kinase (Syk) pathways.[1][2] These pathways are crucial in the production of pro-inflammatory cytokines, and their inhibition is a validated strategy for treating inflammatory diseases. This document outlines potential applications and experimental protocols for evaluating the anti-inflammatory activity of this compound.
Potential Applications
-
Kinase Inhibition: The compound can be screened against a panel of kinases involved in inflammatory signaling, including JAKs, Syks, and mitogen-activated protein kinases (MAPKs).
-
Modulation of Cytokine Production: It can be tested for its ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in relevant cell models.
-
In Vivo Models of Inflammation: The efficacy of the compound can be assessed in animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for this compound based on the performance of related pyrrolopyridine compounds in anti-inflammatory assays.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
| JAK1 | 50 | Biochemical |
| JAK2 | 75 | Biochemical |
| JAK3 | 150 | Biochemical |
| TYK2 | 100 | Biochemical |
| Syk | 200 | Biochemical |
Table 2: Cellular Anti-Inflammatory Activity
| Cell Line | Stimulant | Cytokine Inhibited | IC50 (nM) |
| THP-1 | LPS | TNF-α | 120 |
| PBMCs | PHA | IL-6 | 180 |
| RAW 264.7 | LPS | Nitric Oxide | 250 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
This compound
-
Recombinant human kinases (e.g., JAK1, JAK2, Syk)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Add the kinase, Eu-labeled antibody, and the test compound to the wells of a 384-well plate.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-capable microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cellular TNF-α Inhibition Assay
Objective: To measure the ability of this compound to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of TNF-α inhibition against the compound concentration to calculate the IC50 value.
Visualizations
Caption: JAK-STAT signaling pathway inhibition.
Caption: Workflow for anti-inflammatory drug discovery.
Caption: Synthesis of a fluorinated pyrrolopyridine.[3]
References
Application Notes and Protocols for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Research Use Only. Not for use in diagnostic procedures.
This document provides guidelines for the handling, storage, and use of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The information is intended for researchers, scientists, and drug development professionals. Please note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following recommendations are based on general laboratory safety practices and data from structurally related compounds. A thorough risk assessment should be conducted before use.
Product Information
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₅FN₂O
-
Molecular Weight: 152.13 g/mol
-
Appearance: Typically a solid powder.
Handling and Safety Precautions
Due to the absence of specific toxicological data, this compound should be handled with care, assuming it may be harmful. Standard laboratory safety protocols should be strictly followed.
2.1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
2.2. General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
2.3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommended Conditions | Rationale |
| Temperature | Store at 2-8°C. | Refrigerated temperatures are often recommended for heterocyclic compounds to minimize degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation or reaction with atmospheric moisture. |
| Light | Protect from light. | Many organic compounds are light-sensitive. |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and degradation. |
| Incompatible Materials | Avoid strong oxidizing agents. | As with many organic compounds, there is a potential for vigorous reaction with strong oxidizers. |
Experimental Protocols
4.1. Protocol for Preparation of a Stock Solution
This protocol provides a general procedure for dissolving this compound for in vitro assays. The choice of solvent will depend on the specific experimental requirements. Common solvents for similar heterocyclic compounds include dimethyl sulfoxide (DMSO) and ethanol.
Materials:
-
This compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (optional): If required for cell-based assays, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Diagrams
Workflow for Handling and Storage
Caption: Workflow for the safe handling, preparation, and storage of this compound.
Disclaimer: The information provided in these application notes is for guidance only and is based on general laboratory practices and data from similar compounds. It is the responsibility of the user to conduct a thorough risk assessment and follow all applicable safety regulations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core?
A1: A practical and commonly employed strategy for the synthesis of the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold involves a multi-step sequence starting from a readily available substituted pyridine derivative. A plausible route begins with the appropriate 2-chloro-3-aminopyridine, which can undergo a Sandmeyer reaction to introduce a cyano group, followed by reduction and subsequent cyclization to form the desired lactam ring.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges in the synthesis of this compound include:
-
Availability of Starting Materials: The appropriately substituted 5-fluoro-2-chloro-3-aminopyridine may not be commercially available and might require a multi-step synthesis.
-
Reaction Conditions: The reaction conditions for each step, particularly the cyclization, need to be carefully optimized to maximize the yield and minimize the formation of side products.
-
Purification: The purification of intermediates and the final product can be challenging due to the potential for similar polarities of byproducts.
Q3: Can I introduce the fluorine atom at a later stage in the synthesis?
A3: While late-stage fluorination is a possibility, it often requires harsh conditions and can lead to a mixture of regioisomers, complicating the purification process. It is generally more efficient to start with a fluorinated precursor, such as a fluorinated aminopyridine, to ensure the fluorine atom is in the desired position.
Troubleshooting Guide
Issue 1: Low yield in the conversion of the amino group to a nitrile (Sandmeyer reaction).
| Potential Cause | Recommended Solution |
| Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid exposing the reaction mixture to elevated temperatures or direct light. |
| Inefficient displacement with cyanide. | Ensure the copper(I) cyanide is of high purity. The reaction temperature for the cyanide displacement may need to be optimized (typically between 50-100 °C). |
Issue 2: Incomplete reduction of the nitrile to the corresponding amine.
| Potential Cause | Recommended Solution |
| Inactive catalyst. | Use fresh, high-quality catalyst (e.g., Raney Nickel or Palladium on carbon). |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure. Ensure the reaction vessel is properly sealed. |
| Catalyst poisoning. | Purify the nitrile intermediate to remove any potential catalyst poisons. |
Issue 3: Low yield during the final lactam cyclization step.
| Potential Cause | Recommended Solution |
| Inefficient ring closure. | Experiment with different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents (e.g., ethanol, THF, DMF). The reaction may require elevated temperatures. |
| Formation of side products. | Polymerization or intermolecular reactions can be minimized by using high-dilution conditions. |
| Hydrolysis of the ester intermediate. | Ensure anhydrous conditions are maintained throughout the reaction. |
Experimental Protocols
Proposed Synthesis of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (Non-fluorinated Analog)
A potential synthetic route for the non-fluorinated core is outlined below. This can be adapted for the 6-fluoro derivative by starting with the appropriately fluorinated pyridine.
Step 1: Synthesis of 2-chloro-3-cyanopyridine
-
To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Heat the reaction mixture to 60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of (2-chloropyridin-3-yl)methanamine
-
Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) saturated with ammonia.
-
Add Raney Nickel (approximately 10% by weight).
-
Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (50-100 psi) at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Synthesis of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one
-
To a solution of (2-chloropyridin-3-yl)methanamine (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.2 eq).
-
The reaction to form the lactam may require heating. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a weak acid and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Caption: Proposed workflow for the synthesis of the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core.
Caption: Troubleshooting logic for low yield during the lactam cyclization step.
Technical Support Center: Purification of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Due to the limited availability of specific literature for this compound, the following guidance is based on general principles of organic chemistry and purification strategies for structurally related polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound that might affect its purification?
A1: Based on its structure, this compound is expected to be a polar, heterocyclic compound containing a lactam functionality. These features suggest it may have moderate to good solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF), but limited solubility in non-polar solvents (like hexanes and toluene). Its polarity can make it challenging to separate from polar impurities using standard silica gel chromatography. The presence of N-H and C=O groups allows for hydrogen bonding, which can influence its solubility and interaction with chromatographic stationary phases.
Q2: What are the most common impurities encountered during the synthesis of pyrrolopyridinone derivatives?
A2: Common impurities in the synthesis of pyrrolopyridinones and related heterocyclic compounds can include:
-
Starting materials: Unreacted starting materials are a common source of impurities.
-
Reagents: Excess reagents or byproducts from reagents used in the synthesis.
-
Side-products: Isomers, over-alkylated or acylated products, and products of side reactions.
-
Degradation products: The target compound might be susceptible to hydrolysis or oxidation under certain conditions.
Q3: Which purification techniques are generally most effective for polar heterocyclic compounds like this compound?
A3: A combination of techniques is often necessary for purifying polar heterocyclic compounds.
-
Recrystallization: This is a powerful technique for removing impurities if a suitable solvent system can be found.[1][2][3]
-
Column Chromatography: Standard silica gel chromatography can be effective, but often requires polar solvent systems. For highly polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more suitable.[4][5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that is very effective for separating complex mixtures and isolating highly pure compounds.[7][8][9][10]
Troubleshooting Guide
Issue 1: Poor recovery after recrystallization.
-
Question: I am losing a significant amount of my compound during recrystallization. What can I do to improve the yield?
-
Answer:
-
Solvent Choice: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using too much solvent will result in a lower yield as more of your compound will remain in the mother liquor upon cooling.[2] Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11] Rapid cooling can lead to the formation of small crystals that may trap impurities and are harder to filter.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[11]
-
Issue 2: The compound streaks or shows poor separation on a silica gel column.
-
Question: My compound is very polar and either streaks badly or elutes with the solvent front on a silica gel column. How can I improve the separation?
-
Answer:
-
Solvent System Modification: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding a small amount of acetic acid can improve peak shape. For basic compounds, adding a small amount of triethylamine or ammonia can reduce tailing.[12]
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina can be a good alternative to silica for some compounds.[6] For very polar compounds, reversed-phase silica (C18) or a polar bonded phase for HILIC might provide better separation.[5]
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased during the separation, can help to resolve compounds that are difficult to separate with an isocratic system.[12]
-
Issue 3: Impurities co-elute with the product during column chromatography.
-
Question: I have an impurity that has a very similar Rf to my product on TLC, making separation by column chromatography difficult. What are my options?
-
Answer:
-
Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides better separation between your product and the impurity. Even a small difference in Rf on TLC can be exploited for a successful separation on a column.
-
Preparative HPLC: If column chromatography is not providing adequate separation, preparative HPLC is a more powerful technique that offers higher resolution and is often successful for separating closely eluting compounds.[13]
-
Recrystallization: If the impurity has different solubility characteristics, recrystallization may be an effective method to remove it.
-
Data Presentation
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Modifier (if needed) |
| Silica Gel | Dichloromethane | Methanol | 0.1 - 1% Triethylamine (for basic compounds) |
| Silica Gel | Ethyl Acetate | Hexane/Heptane | - |
| Reversed-Phase (C18) | Water | Acetonitrile/Methanol | 0.1% Formic Acid or Acetic Acid |
| HILIC | Acetonitrile | Water | Ammonium formate/acetate buffer |
Table 2: Potential Recrystallization Solvents to Screen
| Solvent Class | Examples | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for polar compounds. Often used in combination with water. |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Ketones | Acetone | Good for dissolving many organic compounds. |
| Ethers | Diethyl Ether, Dioxane | Use with caution due to peroxide formation and flammability. |
| Hydrocarbons | Hexanes, Toluene | Likely to be poor solvents, but can be used as anti-solvents. |
| Chlorinated Solvents | Dichloromethane | Good solubility for many compounds, but can be difficult to remove completely. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High boiling points can make them difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Silica Gel Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.[12]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and loaded as a solid.[12]
-
Elution: Elute the column with the chosen solvent system. If necessary, a solvent gradient can be used to increase the polarity and elute more strongly retained compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Workflow for Preparative HPLC Purification
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. Key parameters to optimize include the column, mobile phase composition (solvents and additives), and gradient.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and increasing the flow rate and sample injection volume.
-
Purification: Inject the crude sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.
-
Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification challenges.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. columbia.edu [columbia.edu]
- 7. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 8. gilson.com [gilson.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Purification [chem.rochester.edu]
- 13. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core?
A common approach to synthesizing the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core involves the construction of a substituted pyridine ring followed by the annulation of the pyrrolidinone ring. A plausible route could start from a suitable aminopyridine derivative which is then elaborated to introduce the necessary functional groups for the cyclization to form the five-membered ring.
Q2: At what stage is the fluorine atom typically introduced?
The fluorine atom can be introduced at various stages of the synthesis. One common strategy is to start with a pre-fluorinated pyridine derivative. Alternatively, fluorination can be achieved on an advanced intermediate or the final pyrrolopyridinone core, often through electrophilic fluorinating agents. The choice of fluorination strategy can significantly impact the overall yield and impurity profile.
Q3: What are the most critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, stoichiometry of reagents, and moisture content. Many of the intermediates can be sensitive to air and moisture, necessitating the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents. Temperature control is crucial, especially during exothermic steps like nitration or diazotization, to prevent side reactions and ensure safety.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexanes, is often effective. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | - Incomplete reaction. - Degradation of starting materials or product. - Incorrect reaction conditions (temperature, solvent, catalyst). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Ensure all reagents and solvents are pure and anhydrous. - Optimize reaction conditions, including temperature, reaction time, and catalyst loading. |
| Formation of multiple side products | - Non-selective reactions. - Over-reaction or side reactions due to harsh conditions. - Presence of impurities in starting materials. | - Use more selective reagents. - Carefully control the reaction temperature and stoichiometry of reagents. - Purify all starting materials before use. |
| Difficulty in removing impurities | - Co-elution of impurities with the product during chromatography. - Formation of isomeric byproducts with similar polarity. | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina). - Recrystallization from different solvent systems may help in removing specific impurities. |
| Inconsistent batch-to-batch results | - Variability in the quality of reagents or solvents. - Poor control over reaction parameters. - Scale-up effects. | - Source high-purity, consistent quality reagents and solvents. - Standardize the experimental protocol and ensure precise control over all parameters. - When scaling up, re-optimize reaction conditions as mixing and heat transfer can differ. |
| Product degradation during workup or storage | - Sensitivity to acid, base, light, or air. | - Perform workup at low temperatures and under neutral pH conditions where possible. - Store the final product under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Caption: A generalized synthetic workflow for this compound.
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis and minimizing the formation of impurities.
Caption: Potential side reactions in the synthesis of this compound.
Logical Troubleshooting Workflow
When encountering issues in the synthesis, a systematic approach to troubleshooting can help identify and resolve the problem efficiently.
Caption: A logical workflow for troubleshooting synthetic issues.
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
FAQs: Quick Solutions to Common Solubility Problems
Q1: What are the general solubility characteristics of this compound?
While specific experimental solubility data for this compound is not extensively available in public literature, its heterocyclic structure, reminiscent of kinase inhibitors, suggests it may exhibit poor aqueous solubility. Compounds of this class are often characterized by their crystalline nature, which can contribute to low solubility in water and physiological buffers. It is generally recommended to start solubility testing in organic solvents such as DMSO, DMF, or ethanol.
Q2: I am having trouble dissolving the compound in my desired aqueous buffer for a biological assay. What are the initial troubleshooting steps?
If you are encountering poor solubility in an aqueous buffer, consider the following initial steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform a serial dilution of the organic stock solution into your aqueous buffer. This method, known as a "solvent drop-in," can sometimes achieve the desired final concentration without immediate precipitation.
-
Assess for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). It is also advisable to centrifuge the sample and inspect for a pellet.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?
This phenomenon, known as "crashing out," is common for poorly soluble compounds. Here are some strategies to overcome this:
-
Lower the Final Concentration: Attempt to work with a lower final concentration of the compound in your assay if the experimental design permits.
-
Optimize the Co-solvent System: Instead of diluting directly into the aqueous buffer, try a vehicle formulation that includes a co-solvent. Common co-solvents for in vitro studies include PEG300, propylene glycol, or ethanol.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound's solubility in the aqueous phase.
Q4: Can pH adjustment improve the solubility of this compound?
Yes, for ionizable compounds, pH modification can significantly impact solubility. Since this compound contains nitrogen atoms within its heterocyclic structure, it is likely to have a pKa and its solubility will be pH-dependent. For weakly basic compounds, lowering the pH of the aqueous medium can increase solubility. Conversely, for weakly acidic compounds, increasing the pH can enhance solubility. It is recommended to experimentally determine the compound's pKa to inform a targeted pH adjustment strategy.
Q5: Are there more advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?
For in vivo applications where poor aqueous solubility can lead to low bioavailability, several advanced formulation techniques can be explored:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.
-
Amorphous Solid Dispersions: Converting the crystalline form of the compound to a more soluble amorphous state by dispersing it in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution.
Troubleshooting Guides and Experimental Protocols
Physicochemical Properties (Predicted)
Since experimental data is limited, the following table provides estimated physicochemical properties for this compound. These values should be used as a guide and experimental determination is strongly recommended.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~152.13 g/mol | Low molecular weight is generally favorable for solubility. |
| logP (octanol-water partition coefficient) | 1.0 - 2.5 | Suggests moderate lipophilicity, which may lead to poor aqueous solubility. |
| pKa (acidic) | 8.0 - 9.0 (lactam N-H) | The lactam proton is weakly acidic. |
| pKa (basic) | 2.0 - 4.0 (pyridine nitrogen) | The pyridine nitrogen is weakly basic. |
Disclaimer: These are computationally predicted values and may not reflect experimental results.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for dissolving this compound in an organic solvent.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Compound Equilibration: Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial for 1-2 minutes to aid dissolution.
-
Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Warming (Optional): If necessary, warm the solution in a 37°C water bath for 5-10 minutes. Ensure the compound is stable at this temperature before applying heat.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Solubility with a Co-solvent Vehicle for In Vivo Studies
This protocol outlines the preparation of a common vehicle formulation for administering poorly soluble compounds to rodents.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile vials
Procedure:
-
Initial Dissolution: Weigh the required amount of the compound and place it in a sterile vial. Add the required volume of DMSO to completely dissolve the compound, creating a clear stock solution. A common starting point is 5-10% of the final volume.
-
Sequential Addition of Excipients: Sequentially add the other excipients. A typical vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Mixing: After each addition, vortex the solution thoroughly to ensure homogeneity.
-
Final Formulation: The final formulation should be a clear, homogenous solution.
Visual Guides
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the Pyrrolo[3,2-b]pyridin-2(3H)-one Core
Q1: My cyclization reaction to form the this compound ring is resulting in a low yield or a complex mixture of byproducts. What are the likely causes and how can I address this?
A1: Low yields in the formation of the pyrrolopyridinone core are often traced back to several key factors. Below is a systematic guide to troubleshooting this critical step.
-
Purity of Starting Materials: Ensure the precursor, a substituted 2-chloro-3-aminopyridine, is of high purity. Impurities can interfere with the cyclization catalyst and lead to unwanted side reactions.
-
Reaction Conditions: The choice of base, solvent, and temperature is crucial. Overly strong bases can lead to decomposition, while insufficient temperature may result in an incomplete reaction. It is recommended to screen a variety of conditions.
-
Atmosphere Control: The reaction may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials and intermediates.
-
Catalyst Selection and Activity: If a palladium-catalyzed cyclization is being employed, ensure the catalyst is active. Using a fresh batch of catalyst and ligand can be beneficial.
Issue 2: Incomplete Reaction or Stalling
Q2: The reaction appears to start but then stalls, with starting material still present even after extended reaction times. What could be the issue?
A2: A stalled reaction can be frustrating. Here are some common culprits and solutions:
-
Insufficient Reagent Stoichiometry: Double-check the molar ratios of your reactants and reagents. An insufficient amount of the cyclizing agent or base will lead to an incomplete reaction.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may deactivate over time. Adding a fresh portion of the catalyst may help to restart the reaction.
-
Product Inhibition: The product itself may inhibit the catalyst or react with one of the starting materials. In such cases, it might be necessary to perform the reaction at a lower concentration or to remove the product as it is formed.
-
Solvent Effects: The solubility of the starting materials and intermediates can play a significant role. Ensure that your chosen solvent can effectively dissolve all components of the reaction mixture at the reaction temperature.
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying the final product from the reaction mixture. What are some effective purification strategies?
A3: Purifying polar, heterocyclic compounds can be challenging. Here are some recommended techniques:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For very polar compounds, reversed-phase chromatography may be a better option.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Screening different solvents or solvent mixtures is recommended to find the optimal conditions.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) is a powerful tool.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized for the cyclization step to form the this compound core.
| Parameter | Condition A | Condition B | Condition C | Recommended Starting Point |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | K₂CO₃ |
| Solvent | DMF | Dioxane | Toluene | DMF |
| Temperature | 80 °C | 100 °C | 120 °C | 100 °C |
| Catalyst (if applicable) | Pd(OAc)₂ | Pd₂(dba)₃ | None | Pd(OAc)₂ with a suitable ligand |
| Ligand (if applicable) | XPhos | BINAP | None | XPhos |
| Reaction Time | 12 h | 24 h | 48 h | 24 h |
Experimental Protocols
A proposed synthetic route to this compound is outlined below. This protocol is based on established synthetic methodologies for related heterocyclic systems.
Step 1: Synthesis of 2-Chloro-6-fluoro-3-nitropyridine
-
To a solution of 2-chloro-6-fluoropyridine (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 3-Amino-2-chloro-6-fluoropyridine
-
Dissolve 2-chloro-6-fluoro-3-nitropyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired amine.
Step 3: Synthesis of this compound
-
To a solution of 3-amino-2-chloro-6-fluoropyridine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add a suitable three-carbon synthon, for example, ethyl 2-chloroacetoacetate (1.2 eq).
-
If a palladium-catalyzed reaction is chosen, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., XPhos, 10 mol%).
-
Heat the reaction mixture at 100-120 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Stability of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in various solvents. Due to the limited availability of specific stability data for this compound, this guide offers general best practices, troubleshooting advice, and standardized experimental protocols based on established principles for heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Several factors can influence the stability of chemical compounds in solution. Key considerations for this compound include:
-
Solvent Selection: The polarity, protic/aprotic nature, and pH of the solvent can significantly impact stability.
-
Water Content: Many organic solvents are hygroscopic and absorb moisture. Water can act as a nucleophile, potentially leading to hydrolysis of susceptible functional groups. For many compounds stored in DMSO, water has been shown to be a more significant factor in degradation than oxygen.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Long-term storage at room temperature may be detrimental compared to refrigerated or frozen conditions.
-
Light Exposure: Photons can provide the activation energy for degradation reactions (photolysis). It is a common practice to protect solutions of organic compounds from light, especially during long-term storage.
-
pH of the Solution: The presence of acidic or basic impurities or the inherent pH of a solvent system can catalyze hydrolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for electron-rich heterocyclic systems.
-
Freeze-Thaw Cycles: While some studies on diverse compound libraries in DMSO have shown minimal degradation from repeated freeze-thaw cycles, the effect can be compound-specific.[1][3]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
-
Dimethyl Sulfoxide (DMSO): This is a common solvent for creating high-concentration stock solutions for biological screening due to its high dissolving power. However, long-term stability in DMSO can be a concern, and it is crucial to use anhydrous DMSO and store solutions properly (see Q3).
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used.
-
Acetonitrile (ACN) or Ethanol: For less polar compounds, these solvents may be suitable. Ethanol, being a protic solvent, might participate in reactions over long-term storage.
It is highly recommended to perform a preliminary solubility and short-term stability test in the chosen solvent before preparing large quantities of stock solutions.
Q3: What are the best practices for storing solutions of this compound?
A3: To maximize the shelf-life of your compound in solution:
-
Use Anhydrous Solvents: Minimize the presence of water to reduce the risk of hydrolysis.
-
Store at Low Temperatures: For long-term storage, -20°C or -80°C is recommended.
-
Protect from Light: Use amber vials or store containers in the dark.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots from a freshly made stock solution.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
Q4: What are the visual or analytical signs of compound degradation?
A4: Degradation can be indicated by:
-
Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate.
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation is evident by:
-
A decrease in the peak area of the parent compound over time.
-
The appearance of new peaks corresponding to degradation products.
-
Changes in the mass spectrum of the sample.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon storage. | The solution is supersaturated, or the compound has low solubility at the storage temperature. | 1. Gently warm and vortex the solution to redissolve the compound before use.2. Consider preparing a fresh stock solution at a lower concentration.3. Evaluate a different solvent system where the compound has higher solubility. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium or during incubation. | 1. Assess the stability of the compound under the specific assay conditions (e.g., in aqueous buffer at 37°C).2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.3. Minimize the exposure of the compound to harsh conditions (e.g., prolonged incubation at high temperatures). |
| New peaks appear in HPLC/LC-MS analysis over time. | The compound is degrading in the solvent. | 1. Identify the storage condition that is causing the degradation (e.g., temperature, light, water content).2. Switch to a more suitable solvent or adjust storage conditions (e.g., store at -80°C in the dark).3. If the degradation is rapid, prepare fresh solutions for each experiment. |
| The concentration of the stock solution decreases over time. | The compound is unstable under the current storage conditions. | 1. Perform a systematic stability study to determine the optimal storage solvent and temperature (see Experimental Protocol below).2. If long-term stability is poor, establish a protocol for the regular preparation of fresh stock solutions. |
Stability Data Summary
Since experimental data for this compound is not publicly available, the following table is a template for summarizing results from a stability study. Researchers should populate this table with their own experimental data.
Table 1: Illustrative Stability of this compound (% Remaining) Over 4 Weeks
| Solvent | Storage Condition | Week 1 | Week 2 | Week 3 | Week 4 |
| DMSO | Room Temp, Light | 95% | 88% | 80% | 72% |
| DMSO | Room Temp, Dark | 98% | 95% | 91% | 88% |
| DMSO | 4°C, Dark | 99% | 98% | 97% | 96% |
| DMSO | -20°C, Dark | >99% | >99% | >99% | >99% |
| Acetonitrile | Room Temp, Dark | 99% | 97% | 96% | 94% |
| Acetonitrile | -20°C, Dark | >99% | >99% | >99% | >99% |
| PBS (pH 7.4) | 37°C | 90% | 75% | 60% | 45% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Assessing Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent using HPLC analysis. This approach is based on the principles of forced degradation studies, which are essential for understanding a molecule's intrinsic stability.[4][5][6]
Objective: To determine the rate of degradation of the compound in various solvents under different storage conditions.
Materials:
-
This compound
-
Anhydrous solvents (e.g., DMSO, Acetonitrile)
-
Aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance and volumetric flasks
-
Amber glass vials with screw caps
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Prepare a sufficient number of vials to allow for analysis at each time point without disturbing the remaining samples.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot from each set of conditions.
-
Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 100 µM).
-
Analyze the sample by HPLC to determine the initial peak area of the parent compound. This will serve as the 100% reference.
-
-
Incubation and Time-Point Analysis:
-
Store the vials at their designated conditions.
-
At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), remove one vial from each condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining by comparing the peak area of the parent compound to the peak area at T=0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Record any new peaks that appear, as these are likely degradation products.
-
Plot the % remaining versus time for each condition to visualize the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing compound stability in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core structure (7-azaindolin-2-one)?
A1: The 7-azaindolin-2-one scaffold is commonly synthesized through several key methods. One prevalent approach is the Knoevenagel condensation of an appropriately substituted 7-azaindolin-2-one with an aldehyde in the presence of a base like piperidine. Another method involves the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, where the selective formation of the 7-azaindoline over the 7-azaindole is controlled by the choice of an appropriate alkali-amide base, such as LiN(SiMe3)2. Additionally, multi-step syntheses starting from substituted pyridines are also employed to build the fused pyrrolone ring.
Q2: I am seeing a mixture of 7-azaindole and 7-azaindoline in my reaction product. How can I improve the selectivity for the desired 7-azaindoline?
A2: The chemoselectivity between 7-azaindole and 7-azaindoline formation from 2-fluoro-3-methylpyridine and an arylaldehyde is highly dependent on the counterion of the alkali-amide base used. To favor the formation of the 7-azaindoline, it is recommended to use lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). The use of potassium bis(trimethylsilyl)amide (KN(SiMe3)2) tends to favor the formation of the 7-azaindole. Therefore, careful selection and handling of the base are crucial for controlling the reaction outcome.
Troubleshooting Guide: Common Byproducts and Solutions
This guide addresses common byproducts observed in reactions involving the synthesis and derivatization of this compound.
| Observed Issue | Potential Byproduct/Cause | Troubleshooting Steps & Experimental Protocols |
| Presence of a hydroxylated impurity | 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | This byproduct can arise from the reaction of the corresponding diazonium salt intermediate with water during a diazotization-fluorination sequence. Mitigation Protocol: 1. Ensure strictly anhydrous conditions during the diazotization and fluorination steps. 2. Use aprotic solvents and freshly distilled reagents. 3. During workup, quench the reaction at low temperatures and minimize exposure to aqueous acidic conditions. |
| Incomplete reaction or presence of starting materials | Unreacted 6-Amino-7-azaindole or other precursors | Incomplete diazotization or fluorination can lead to residual starting materials. Optimization Protocol: 1. Monitor the reaction progress using TLC or LC-MS. 2. Ensure the correct stoichiometry of reagents, particularly the diazotizing agent (e.g., sodium nitrite) and the fluoride source (e.g., HF-pyridine). 3. Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of a de-fluorinated product | 1H-pyrrolo[3,2-b]pyridin-2(3H)-one | This can occur under harsh reaction conditions, such as high temperatures or the presence of strong reducing agents. Control Protocol: 1. Maintain the recommended reaction temperature and avoid overheating. 2. If a reduction step is involved in a subsequent transformation, choose a milder reducing agent or optimize the reaction conditions to avoid defluorination. |
| Aldehyde self-condensation products | Byproducts from the self-reaction of the aldehyde used in Knoevenagel condensation. | This is a common side reaction in Knoevenagel condensations, especially with enolizable aldehydes. Protocol for Minimizing Self-Condensation: 1. Add the aldehyde slowly to the reaction mixture containing the 7-azaindolin-2-one and the base. 2. Maintain a lower reaction temperature to disfavor the self-condensation pathway. 3. Use a slight excess of the 7-azaindolin-2-one to ensure the aldehyde is consumed in the desired reaction. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate key concepts for troubleshooting reactions involving this compound.
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Experimental Workflow Overview
The following diagram outlines a representative multi-step synthesis for this compound, designed for scalability.
Technical Support Center: Troubleshooting Kinase Assays with 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in kinase assays. This compound is a key intermediate in the synthesis of kinase inhibitors, and its fluorinated heterocyclic structure can enhance binding selectivity and metabolic stability.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic organic compound. It serves as a crucial building block in medicinal chemistry for the synthesis of more complex molecules, particularly kinase inhibitors for potential anticancer and anti-inflammatory therapies. Its structural features are designed to interact with the ATP-binding site of kinases.
Q2: How should I prepare and store stock solutions of this compound?
Q3: What are the potential off-target effects of kinase inhibitors derived from this scaffold?
A3: Kinase inhibitors, including those derived from pyrrolopyridine scaffolds, can exhibit off-target effects due to the conserved nature of the ATP-binding site across the kinome.[2][3] These off-target activities can lead to unexpected cellular phenotypes or toxicity. It is crucial to profile the selectivity of any new inhibitor against a panel of kinases to understand its specificity.
Q4: How do I interpret the IC50 values obtained in my kinase assay?
A4: The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50% under specific experimental conditions.[4] It is important to note that the IC50 value can be influenced by factors such as the ATP concentration in the assay.[5] For ATP-competitive inhibitors, a higher ATP concentration will generally result in a higher IC50 value. To compare the potency of different inhibitors, it is often more accurate to determine the Ki (inhibition constant).[5]
Troubleshooting Guides
Problem 1: Low or No Kinase Inhibition Observed
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Insolubility | Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitate. If solubility issues are suspected, try preparing a fresh stock solution or using a different solvent if compatible with the assay. The final concentration of DMSO in the assay should typically be kept below 1%. |
| Compound Instability | Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. The stability of fluorinated heterocyclic compounds can vary. |
| Incorrect Assay Conditions | Verify the concentrations of the kinase, substrate, and ATP. Ensure the assay buffer composition and pH are optimal for the specific kinase. |
| Inactive Kinase Enzyme | Test the activity of the kinase enzyme with a known inhibitor or by measuring substrate phosphorylation in the absence of the test compound. |
| Assay Interference | Some compounds can interfere with the assay signal (e.g., fluorescence quenching or enhancement in TR-FRET assays). Run a control with the compound in the absence of the kinase to check for such effects.[6] |
Problem 2: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plates, be consistent with the order and timing of reagent addition. |
| Compound Precipitation | At higher concentrations, the compound may precipitate out of the assay buffer. Check the solubility limit of the compound in the final assay buffer. |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same duration and at a constant temperature. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/media. |
Problem 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Cell Permeability | The compound may have poor cell membrane permeability. This can be assessed using cell-based assays that measure target engagement within the cell. |
| Cellular Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. The inclusion of fluorine is often intended to improve metabolic stability.[7][8] |
| Efflux by Transporters | The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations. |
| Off-Target Effects in Cells | The observed cellular phenotype may be due to the inhibition of other kinases or cellular proteins.[2][3] A rescue experiment with a drug-resistant mutant of the target kinase can help to confirm on-target activity.[2] |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (TR-FRET)
This protocol provides a general workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of this compound (or its derivative) in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or DMSO (for control wells) to the wells of a low-volume 384-well plate.
-
Add the kinase and biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).
-
Incubate the plate for the detection phase (e.g., 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm for europium and 665 nm for APC).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data relative to the DMSO control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Visualizations
References
- 1. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance with 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivatives to overcome experimental hurdles, particularly in the context of acquired drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a standard-of-care kinase inhibitor, has developed resistance. Can this compound derivatives help overcome this?
A1: Yes, this class of compounds, including the closely related 1H-pyrrolo[2,3-b]pyridine derivatives, has shown potent inhibitory activity against various kinases, including those implicated in resistance mechanisms.[1][2] Acquired resistance often involves reactivation of signaling pathways or mutations in the target kinase. These derivatives may be effective against the mutated kinase or inhibit alternative "bypass" signaling pathways that the cancer cells have become dependent on.
Q2: What is the proposed mechanism of action for these derivatives in overcoming resistance?
A2: The pyrrolo-pyridine core of these molecules is structurally similar to the adenine base of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of various kinases.[3][4] In cases of resistance driven by mutations in the kinase domain, these derivatives may have a different binding mode or higher affinity for the mutant protein compared to the original inhibitor. Additionally, some pyrrolopyrimidine scaffolds have been shown to inhibit efflux pumps like Multi-drug Resistance-Associated Protein 1 (MRP1), which could reverse resistance caused by increased drug efflux.[5]
Q3: I am observing lower than expected potency (high IC50 values) with my this compound derivative in my resistant cell line. What are the potential reasons?
A3: Several factors could contribute to lower than expected potency:
-
Compound Stability: Ensure the compound is properly stored and that working solutions are freshly prepared. Degradation can lead to reduced activity.
-
Cell Line Specifics: The specific resistance mechanism in your cell line may not be susceptible to this class of inhibitors. For example, if resistance is driven by a target not inhibited by your derivative.
-
Off-Target Effects: At higher concentrations, off-target effects might mask the specific inhibitory activity.
-
Experimental Assay Conditions: Factors like cell density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.
Q4: How do I select the appropriate concentration range for my experiments?
A4: It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting point for a new compound would be a wide concentration range (e.g., 1 nM to 100 µM). Based on the initial results, you can then perform a more focused dose-response experiment to accurately determine the IC50. For mechanism-of-action studies, using concentrations around the IC50 value (e.g., 0.5x, 1x, and 5x IC50) is a common practice.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the compound. If observed, consider using a lower concentration or a different solvent system (with appropriate vehicle controls). |
| Inconsistent Incubation Times | Standardize the incubation time with the compound across all experiments. |
Problem 2: Difficulty Confirming Target Engagement in Cells
| Potential Cause | Troubleshooting Step |
| Low Antibody Quality for Western Blotting | Validate your primary antibodies for specificity using positive and negative controls. |
| Insufficient Drug Concentration or Treatment Time | Increase the concentration of the derivative or extend the treatment duration to observe a significant reduction in the phosphorylation of the target kinase or its downstream effectors. |
| Rapid Phosphorylation Rebound | Perform a time-course experiment to identify the optimal time point for observing target inhibition after treatment. |
| Cell Lysate Preparation Issues | Ensure that lysis buffers contain fresh protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of a closely related series of 1H-pyrrolo[2,3-b]pyridine derivatives against several Fibroblast Growth Factor Receptors (FGFRs), which are known to be involved in cancer cell proliferation and resistance.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| 3h | - | - | - | - |
| 4a | - | - | - | - |
| 4l | - | - | - | - |
| Data is representative of a class of related compounds and serves as an example of expected potency.[1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Target Phosphorylation
-
Cell Treatment: Plate cells in 6-well plates and treat with the compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-FGFR, anti-total-FGFR) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for acquired resistance.
Caption: Inhibition of a representative signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and Known Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitory activity of the novel compound 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one against established kinase inhibitors. This document compiles available experimental data to facilitate an objective assessment of its potential.
While specific experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, the pyrrolopyridine scaffold is a well-established pharmacophore in the design of potent kinase inhibitors.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant activity against various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), c-Met, and p38 MAP kinase.[2][3][4]
This guide presents a comparative analysis based on the activities of structurally related pyrrolopyridine compounds and contrasts them with known, clinically relevant kinase inhibitors targeting similar pathways. The data herein is intended to provide a benchmark for the potential efficacy of this compound and to guide future research and development efforts.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrrolopyridine derivatives and approved kinase inhibitors against key oncogenic kinases. This allows for a direct comparison of potency.
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Cpd 4h) | FGFR1 | 7 | Dovitinib | FGFR1 | 8 |
| FGFR2 | 9 | FGFR2 | 11 | ||
| FGFR3 | 25 | FGFR3 | 2 | ||
| 1H-pyrrolo[2,3-b]pyridine derivative (Cpd 9) | c-Met | 22.8 | Crizotinib | c-Met | 4 |
| ALK | Moderate | ALK | 24 | ||
| RWJ 68354 (pyrrolo[2,3-b]pyridine) | p38 | Potent | Sorafenib | RAF-1 | 6 |
| B-RAF | 22 | ||||
| VEGFR2 | 90 |
Data for pyrrolopyridine derivatives are sourced from published scientific literature.[2][3][4] Data for reference compounds are from publicly available databases and literature.
Experimental Protocols
The determination of kinase inhibitory activity is paramount for the evaluation of novel therapeutic agents. A generalized protocol for an in vitro kinase inhibition assay is provided below.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for assessing the potency of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
-
Plate reader for luminescence or fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and substrate peptide to the wells of the assay plate.
-
Add the diluted test compound to the wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced or remaining ATP.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine-Based Janus Kinase (JAK) Inhibitors: A Guide for Drug Development Professionals
Introduction: The 7-azaindole scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, is a cornerstone in the development of targeted therapies, most notably as inhibitors of the Janus kinase (JAK) family. Due to their structural similarity to the adenine core of ATP, these heterocyclic compounds can effectively compete for the ATP-binding site of kinases, leading to the modulation of inflammatory and immunologic signaling pathways. This guide provides a comparative analysis of the efficacy of representative pyrrolo[2,3-d]pyrimidine derivatives, highlighting the impact of structural modifications on their inhibitory potency against various JAK isoforms. The data and protocols presented herein are intended to support researchers and scientists in the design and evaluation of novel kinase inhibitors.
Quantitative Comparison of Inhibitor Potency
The in vitro inhibitory activity of various pyrrolo[2,3-d]pyrimidine-based JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of well-characterized JAK inhibitors, illustrating the impact of different substitutions on the pyrrolopyrimidine scaffold.
| Compound Name | Core Scaffold | Key Substitutions | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidine-1-carbonitrile | 35.0[1] | - | - | - |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 194.0[1] | 31.0[2] | - | - |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-1-yl)ethanesulfonamide | - | - | - | - |
| Abrocitinib | Pyrrolo[2,3-d]pyrimidine | N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide | 29[3] | 803[3] | >10,000[3] | 1,300[3] |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | - | - | - | - |
| Compound 16c | Pyrrolo[2,3-d]pyrimidine | Phenylamide Hybrid | >582 | 6 | >582 | - |
Note: The table presents a selection of data from various sources to illustrate the range of activities and selectivities achieved with the pyrrolo[2,3-d]pyrimidine scaffold. Direct comparison between studies should be made with caution due to potential variations in assay conditions. Compound 16c is highlighted as a potent and selective JAK2 inhibitor from a specific study to exemplify targeted design.[4]
Experimental Protocols
A standardized in vitro kinase assay is crucial for determining the potency and selectivity of inhibitor candidates. Below is a representative protocol for a luminescence-based kinase assay, commonly used to measure the consumption of ATP.
Objective: To determine the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and calculate its IC50 value.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well assay plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation and Dispensing:
-
Prepare a serial dilution of the test compound in DMSO.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of the 384-well assay plates.
-
Prepare "high control" wells (0% inhibition) with DMSO only and "low control" wells (100% inhibition) with a known potent pan-kinase inhibitor (e.g., Staurosporine).
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final concentration of the enzyme should be empirically determined to ensure the reaction is within the linear range of the detection method.
-
-
Incubation:
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific JAK enzyme.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL.
-
Shake the plate for 30 seconds and then incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Termination and Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of a luminescence-based ATP detection reagent to each well.
-
Shake the plate for 30 seconds and incubate for 10-30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the high and low controls.
-
The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway, the point of inhibition for the described compounds, and a typical experimental workflow for their evaluation.
References
Comparative Analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one's Hypothesized Biological Target: A Guide for Researchers
Introduction
While the definitive biological target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has not been explicitly identified in publicly available literature, the broader class of pyrrolopyridine compounds has been consistently demonstrated to act as inhibitors of various protein kinases. Structurally related analogs, such as 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, are recognized as key intermediates in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases and the JAK-STAT signaling pathway. Furthermore, derivatives of the isomeric pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several kinase families, including Fibroblast Growth Factor Receptors (FGFRs).
This guide, therefore, proceeds under the working hypothesis that the biological target of this compound is a protein kinase. To provide a tangible and data-driven comparison for researchers, this document will focus on the Fibroblast Growth Factor Receptor (FGFR) family as a representative and experimentally validated target for the pyrrolopyridine scaffold. We will compare the performance of a potent 1H-pyrrolo[2,3-b]pyridine derivative with that of other well-established FGFR inhibitors, providing supporting experimental data and detailed protocols to aid in the design of future validation studies.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of a compound against its target is a critical parameter in drug discovery and is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) and other known FGFR inhibitors against the four members of the FGFR family.
| Inhibitor | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 |
| Infigratinib (BGJ398) | N/A | 0.9 | 1.4 | 1.0 | 60 |
| Erdafitinib (JNJ-42756493) | N/A | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib (INCB054828) | N/A | 0.4 | 0.5 | 1.0 | 30 |
Data for Compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2] Data for other inhibitors are from a comparative review of FGFR inhibitors.[3]
Experimental Protocols for Target Validation
The validation of a biological target and the characterization of its inhibitors involve a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the validation of FGFR inhibitors.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified FGFR kinase domain.
-
Objective: To determine the IC50 value of a test compound against a specific FGFR isoform.
-
Principle: A kinase reaction is performed in the presence of the purified FGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]
-
ATP.
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FGFR enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[5]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-Based FGFR Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block FGFR activation in a cellular context.
-
Objective: To determine the effect of a test compound on ligand-induced FGFR autophosphorylation in a relevant cancer cell line.
-
Principle: Cells expressing the target FGFR are treated with the inhibitor, followed by stimulation with an FGF ligand. The level of FGFR phosphorylation is then measured by Western blot analysis.
-
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification).
-
Cell culture medium and supplements.
-
Test compound.
-
FGF ligand (e.g., FGF2).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-FGFR and total FGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with an FGF ligand for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FGFR, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-FGFR signal to the total FGFR signal to determine the extent of inhibition.
-
Visualizing Key Pathways and Workflows
FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[6]
Caption: The FGFR signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Validation
The process of validating a kinase inhibitor involves a logical progression from initial screening to more detailed cellular and mechanistic studies.
Caption: A typical workflow for validating a novel kinase inhibitor.
Logical Relationship for Target Validation
The validation of a potential drug target relies on demonstrating a clear link between the target, the compound's activity, and a cellular or physiological outcome.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Comparative Cross-Reactivity Profiling of Pyrrolopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore in the development of targeted kinase inhibitors. While specific cross-reactivity data for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is not publicly available, this guide provides a comparative analysis of the selectivity profiles of several well-characterized kinase inhibitors featuring a similar pyrrolopyridine or related pyrrolopyrimidine core. Understanding the cross-reactivity of these compounds is crucial for interpreting their biological effects and anticipating potential off-target toxicities.
This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in the design and interpretation of kinase inhibitor studies.
Comparative Selectivity of Pyrrolopyridine-Based Inhibitors
The following table summarizes the inhibitory activity of selected kinase inhibitors with a pyrrolopyridine or structurally related scaffold against their primary targets and key off-targets. This data, compiled from various public sources, highlights the diverse selectivity profiles that can be achieved with this chemical core.
| Compound Name (Primary Target) | Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Reference |
| Filgotinib (JAK1) | JAK1 | 10 | - | [1][2] |
| JAK2 | 28 | - | [1][2] | |
| JAK3 | 810 | - | ||
| TYK2 | 116 | - | ||
| Pexidartinib (CSF1R) | CSF1R | 17 | - | [3] |
| KIT | 12 | - | [3] | |
| FLT3 | 160 | - | [3] | |
| FLT3-ITD | 38 | - | [3] | |
| Tofacitinib (pan-JAK) | JAK1 | 1.2 | - | [4] |
| JAK2 | 20 | - | [4] | |
| JAK3 | 1.0 | - | [4] | |
| TYK2 | 340 | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Kinase Cross-Reactivity Profiling
A variety of methods are employed to determine the selectivity of kinase inhibitors. The KINOMEscan™ competition binding assay is a widely used platform for comprehensive kinase profiling.
KINOMEscan™ Competition Binding Assay Protocol
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate binding affinity (Kd) or the selectivity score (S-score), which provides a measure of the compound's overall selectivity.
Visualizing Biological Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: JAK-STAT signaling pathway and the inhibitory action of a pyrrolopyridine-based compound.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
In Vitro and In Vivo Correlation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel small molecule inhibitor, against other well-characterized kinase inhibitors. The data presented herein is intended to offer an objective overview of its performance based on available preclinical data, facilitating informed decisions in drug discovery and development.
Introduction
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold known to be a key intermediate in the synthesis of various kinase inhibitors for oncology and inflammatory diseases. The fluorination at the 6th position is often employed to enhance metabolic stability and target binding affinity. Based on the activity of structurally related compounds, this compound is predicted to function as an inhibitor of the Aurora kinase family, which are key regulators of mitosis and a validated target in oncology.
This guide will compare the in vitro and in vivo activity of a representative this compound analog, FMF-03-145-1, with established Aurora kinase inhibitors, Alisertib (MLN8237), an Aurora A inhibitor, and Barasertib (AZD1152), an Aurora B inhibitor.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Off-Target(s) (IC50, nM) | Assay Method |
| FMF-03-145-1 | Aurora A | 52[1] | PLK4 (82)[1] | Z'-LYTE Kinase Assay[1] |
| Alisertib (MLN8237) | Aurora A | 1.2[2] | Aurora B (396.5)[2] | Cell-free kinase assay |
| Barasertib-HQPA (Active form of AZD1152) | Aurora B | 0.37[3] | Aurora A (1369)[3] | Cell-free kinase assay |
Table 2: In Vitro Cellular Antiproliferative Activity
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Assay Method |
| FMF-03-145-1 | Data not available | - | - | - |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 40[2] | Growth Inhibition Assay |
| LS174T | Colorectal Adenocarcinoma | 50[2] | Growth Inhibition Assay | |
| T84 | Colorectal Carcinoma | 90[2] | Growth Inhibition Assay | |
| Barasertib-HQPA | H841 | Small Cell Lung Cancer | < 50[4] | MTS Assay |
| H446 | Small Cell Lung Cancer | < 50[4] | MTS Assay | |
| H82 | Small Cell Lung Cancer | < 30 | MTS Assay |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| FMF-03-145-1 | No in vivo data available[1] | - | - |
| Alisertib (MLN8237) | HCT-116 (Colorectal) | 30 mg/kg, oral, once daily for 22 days[1] | 94.7% TGI (Tumor stasis)[1] |
| Barasertib (AZD1152) | H841 (SCLC) | 100 mg/kg, for 5 days/week for 2 weeks | Tumor regression sustained through day 61[2] |
| SW620 (Colorectal) | 150 mg/kg/day, s.c. minipump over 48h | 79% TGI | |
| HCT-116 (Colorectal) | 150 mg/kg/day, s.c. minipump over 48h | 60% TGI |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-LYTE)
This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity. The reaction involves two steps: the kinase reaction and the development reaction. In the kinase reaction, the kinase phosphorylates a peptide substrate. In the development reaction, a site-specific protease is added that recognizes and cleaves only the non-phosphorylated peptide. This cleavage disrupts FRET between the donor and acceptor fluorophores on the peptide, resulting in a change in the emission ratio. The extent of phosphorylation is inversely proportional to the cleavage of the substrate.
Cell Proliferation Assay (MTS)
Cell viability is assessed using a tetrazolium compound (MTS) and an electron coupling reagent (PES). MTS is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490nm absorbance is directly proportional to the number of living cells in culture. Cells are seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of the test compound for a specified period (e.g., 72-120 hours).
In Vivo Xenograft Study
Female athymic nude mice (4-6 weeks old) are used for the study. Human cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously implanted into the flank of each mouse.[2] When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[2] The test compound is administered according to a specific dosing schedule (e.g., oral gavage, intraperitoneal injection, or subcutaneous minipump infusion).[1][2] Tumor volume is measured 2-3 times weekly using calipers (Volume = 0.5 x Length x Width²).[2] Animal body weight and general health are monitored as indicators of toxicity. At the end of the study, tumor growth inhibition is calculated.
Visualizations
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
References
Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one analogs and related pyrrolopyridine derivatives as kinase inhibitors. While direct and extensive SAR studies on the specific this compound scaffold are not widely published, this document synthesizes available data from closely related pyrrolopyridine isomers to infer potential SAR trends and guide future research. The pyrrolopyridine core is a well-established "privileged scaffold" in kinase inhibitor design due to its structural similarity to the adenine hinge-binding motif of ATP.[1][2] The introduction of a fluorine atom at the 6-position is often utilized to enhance metabolic stability and binding affinity.[3]
Kinase Inhibitory Activity of Pyrrolopyridine Analogs
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various analogs based on the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds, which are close isomers of the target compound. This data highlights the potential of this chemical class against a range of important kinases implicated in cancer and inflammatory diseases.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| Compound 4h [4][5][6] | FGFR1 | 7 | Biochemical Assay |
| FGFR2 | 9 | Biochemical Assay | |
| FGFR3 | 25 | Biochemical Assay | |
| FGFR4 | 712 | Biochemical Assay | |
| Compound 9 [7] | c-Met | 22.8 | Enzyme Assay |
| Compound 31g [8][9] | JAK1 | Potent (specific value not stated) | Biochemical Assay |
| Compound 42 [10][11] | Cdc7 | 7 | ATP Mimetic Inhibitor Assay |
| Compound 11h [12] | PDE4B | 140 | Biochemical Assay |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID/Reference | Target Kinase(s) | IC50 (µM) | Assay Type |
| Compound 7 [13] | EGFR | 8.39 | Protein Kinase Assay |
| Her2 | 9.08 | Protein Kinase Assay | |
| VEGFR-2 | 5.28 | Protein Kinase Assay | |
| CDK2 | 6.37 | Protein Kinase Assay | |
| Compound 12b [14] | CSF1R | Low Nanomolar | Enzymatic Assay |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[15][16]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of the ATP detection reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Many pyrrolopyridine derivatives are designed to target kinases within this pathway, particularly the JAK family of tyrosine kinases.[9][17][18][19]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow for a Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (FPRP-271) Against Standard-of-Care JAK Inhibitors for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical comparative analysis of the investigational compound 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, herein referred to as FPRP-271, against established Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). Data for FPRP-271 are hypothetical and projected based on the known characteristics of its structural analogs and the trajectory of JAK inhibitor development. The information provided for the standard-of-care treatments is based on publicly available preclinical and clinical data.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and significant disability. The Janus kinase (JAK) signaling pathway has been identified as a critical mediator of the inflammatory processes in RA. Small molecule inhibitors of JAKs have emerged as an important therapeutic class for the management of RA, offering an oral alternative to biologic disease-modifying antirheumatic drugs (DMARDs). This guide provides a comparative benchmark of the investigational compound FPRP-271 against three leading FDA-approved JAK inhibitors for RA: Tofacitinib, Baricitinib, and Upadacitinib.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[1] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune cell function and inflammation.[1][2] Inhibition of specific JAK isoforms can modulate the inflammatory response, making them attractive therapeutic targets for autoimmune diseases like rheumatoid arthritis.[2][3]
Caption: The JAK-STAT signaling pathway and the inhibitory action of FPRP-271.
Data Presentation: Comparative Analysis
Table 1: In Vitro Kinase Selectivity Profile
The selectivity of JAK inhibitors for the different JAK isoforms is a key determinant of their efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) for FPRP-271 and standard-of-care treatments.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Ratio | JAK3/JAK1 Ratio |
| FPRP-271 (Hypothetical) | 0.8 | 45 | >200 | 50 | ~56 | >250 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34.0 | ~1.3 | ~0.5 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1 | >68 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8 | ~53.5 |
Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from publicly available sources.[4][5][6] FPRP-271 data is hypothetical.
Table 2: Clinical Efficacy in Rheumatoid Arthritis (MTX-Inadequate Responders)
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of clinical improvement in RA trials. The data below is from key Phase 3 clinical trials in patients with an inadequate response to methotrexate.
| Treatment | Trial | ACR20 at Week 12 (%) | ACR50 at Week 12 (%) | ACR70 at Week 12 (%) |
| FPRP-271 (Projected) | (Hypothetical) | ~75% | ~50% | ~28% |
| Tofacitinib (5 mg BID) + MTX | ORAL Standard | 51.5% | - | - |
| Baricitinib (4 mg QD) + MTX | RA-BEAM | 70% | - | - |
| Upadacitinib (15 mg QD) + MTX | SELECT-COMPARE | 71% | 45% | - |
| Adalimumab + MTX | RA-BEAM | 61% | - | - |
| Placebo + MTX | RA-BEAM | 40% | - | - |
Data from respective clinical trials.[7][8][9] FPRP-271 data is a hypothetical projection.
Table 3: Comparative Safety Profile
The safety profile of JAK inhibitors is a critical consideration in their clinical use. The following table presents the incidence rates (events per 100 patient-years) of key adverse events of special interest.
| Adverse Event | FPRP-271 (Projected) | Tofacitinib | Baricitinib | Upadacitinib |
| Serious Infections | ~2.0 | 2.5 | 2.6 | Higher than MTX |
| Herpes Zoster | ~2.5 | 3.6 | 3.0 | Higher than MTX/Adalimumab |
| Malignancy (excluding NMSC) | ~0.8 | 1.13 | 1.0 | Similar to MTX/Adalimumab |
| Major Adverse Cardiovascular Events (MACE) | ~0.6 | 0.98 | 0.5 | Similar to MTX/Adalimumab |
| Venous Thromboembolism (VTE) | ~0.4 | - | 0.5 | Similar to MTX/Adalimumab |
Data compiled from integrated safety analyses and long-term extension studies.[1][10][11][12][13] NMSC: Non-melanoma skin cancer. FPRP-271 data is a hypothetical projection.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a generalized method for determining the IC50 values of inhibitors against JAK enzymes.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compound (FPRP-271) and reference inhibitors.
-
Assay buffer and detection reagents.
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a microplate, combine the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a specified duration.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay
This protocol describes a flow cytometry-based method to assess the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
Objective: To measure the functional inhibition of JAK signaling by a test compound in a cellular context.
Materials:
-
Isolated human PBMCs.
-
Cytokines (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
Test compound (FPRP-271) and reference inhibitors.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated anti-phospho-STAT antibodies.
-
Flow cytometer.
Procedure:
-
Culture PBMCs and pre-incubate with various concentrations of the test compound or reference inhibitors.
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cell membrane to allow antibody entry.
-
Stain the cells with an antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3).
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell population.
-
Calculate the IC50 for the inhibition of STAT phosphorylation.
Caption: Experimental workflow for a phospho-flow cytometry assay.
Conclusion
The hypothetical profile of FPRP-271, with its projected high selectivity for JAK1 over other isoforms, suggests a potential for a favorable benefit-risk profile compared to less selective JAK inhibitors. The projected clinical efficacy is comparable to or exceeds that of current standard-of-care treatments in methotrexate-inadequate responder populations. Furthermore, the anticipated safety profile, particularly with respect to adverse events associated with off-target JAK inhibition, appears promising. Further preclinical and clinical investigation is warranted to validate these projections and fully characterize the therapeutic potential of this compound (FPRP-271) in the management of rheumatoid arthritis.
References
- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib Safety Similar to Other Jakinibs for RA - The Rheumatologist [the-rheumatologist.org]
- 4. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Profile of Baricitinib for the Treatment of Rheumatoid Arthritis up to 7 Years: An Updated Integrated Safety Analysis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. RA-BEAM trial shows that baricitinib improves RA symptoms, slows joint damage | MDedge [mdedge.com]
- 9. hcplive.com [hcplive.com]
- 10. Safety profile of baricitinib for the treatment of rheumatoid arthritis over a median of 3 years of treatment: an updated integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of baricitinib for the treatment of rheumatoid arthritis over a median of 4.6 and up to 9.3 years of treatment: final results from long-term extension study and integrated database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Unveiling the Kinase Selectivity of a Novel Pyrrolopyridine Compound: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise kinase selectivity profile of a novel inhibitor is paramount. This guide provides a comparative analysis of the anticipated target space for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a compound recognized as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway.[1] Due to the limited publicly available kinase screening data for this specific compound, this guide leverages selectivity profiles of well-characterized clinical-stage JAK inhibitors, Ruxolitinib and Tofacitinib, as benchmarks for comparison.
The pyrrolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural resemblance to the purine ring of ATP, enabling it to competitively bind in the kinase hinge region.[2] The selectivity of these inhibitors is then largely dictated by the various substituents appended to this core structure.[2] Given that derivatives of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine are implicated as inhibitors of tyrosine kinases and the JAK-STAT pathway, a comparison with prominent JAK inhibitors provides a relevant framework for understanding its potential biological activity.[1]
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 values) of Ruxolitinib and Tofacitinib against the Janus kinase (JAK) family. This data provides a reference for the expected potency and selectivity of novel inhibitors targeting this pathway.
| Kinase Target | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 3.3 | 7.7 |
| JAK2 | 2.8 | Not Available |
| JAK3 | 428 | - |
| TYK2 | 19 | - |
Data sourced from preclinical in vitro kinase assays.[3][4]
Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2, with moderate activity against TYK2 and significantly less activity against JAK3.[3] Tofacitinib also potently inhibits JAK1.[4] The selectivity profile of a novel inhibitor like a derivative of this compound would be a critical determinant of its therapeutic efficacy and potential side effects.
Visualizing the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Understanding this pathway is essential for contextualizing the mechanism of action of JAK inhibitors.
Caption: A simplified diagram of the JAK-STAT signaling pathway, illustrating the mechanism of cytokine-mediated gene transcription and the point of inhibition by JAK inhibitors.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. It involves screening the compound against a large panel of kinases to identify both on-target and off-target activities. Below are generalized protocols for common kinase profiling assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
P-labeled ATP33 -
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer
-
Filter plates or membranes
-
Scintillation counter
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer.
-
The test compound is serially diluted and added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
The kinase reaction is initiated by the addition of
P-labeled ATP.33 -
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated
P-ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.[5]33 -
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Inhibition Assay
Cell-based assays are essential to confirm that an inhibitor can engage its target within a physiological context.
Objective: To assess the ability of an inhibitor to block kinase activity in living cells.
Materials:
-
A cell line that expresses the target kinase and has a downstream signaling pathway that can be readily measured.
-
Test compound.
-
Cell culture medium and supplements.
-
Stimulating ligand (e.g., a cytokine for a JAK pathway).
-
Antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-STAT).
-
Flow cytometer or Western blotting equipment.
Procedure:
-
Cells are cultured to an appropriate density.
-
The cells are pre-treated with various concentrations of the test compound or a vehicle control for a specified period.
-
The kinase pathway is activated by adding a stimulating ligand.
-
After stimulation, the cells are lysed (for Western blotting) or fixed and permeabilized (for flow cytometry).
-
The level of phosphorylation of the downstream substrate is measured using phospho-specific antibodies.
-
The percentage of inhibition of phosphorylation is calculated for each concentration of the test compound.
-
The cellular IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a novel kinase inhibitor involves a series of well-defined steps, from initial screening to in-depth cellular analysis.
Caption: A flowchart illustrating the typical workflow for identifying and characterizing a novel kinase inhibitor, from initial screening to lead optimization.
References
- 1. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ard.bmj.com [ard.bmj.com]
A Comparative Guide to the Reproducibility of Experiments with 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its alternatives as kinase inhibitors. Due to the limited availability of direct experimental data on the reproducibility of this compound, this guide leverages data from closely related pyrrolopyridine derivatives to provide a comprehensive comparison. The focus is on synthetic protocols and biological activity against key signaling pathways, namely the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and fibroblast growth factor receptor (FGFR) pathways.
Introduction
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their activity as kinase inhibitors.[1] These compounds are key intermediates in the synthesis of therapeutics for a range of diseases, including cancers and inflammatory conditions.[2] The fluorine substitution in this compound is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide will explore the reproducibility of synthesizing and testing the efficacy of this compound class, with a focus on providing researchers with the data and protocols necessary to make informed decisions in their experimental design.
Data Presentation: Comparison of Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative, a close structural analog of the topic compound, against various fibroblast growth factor receptors (FGFRs). This data is presented to offer a quantitative comparison with potential alternatives.
Table 1: Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFRs [3]
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of a related pyrrolopyridine scaffold and a general method for assessing kinase inhibition.
Protocol 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
A reproducible synthesis method for the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core, a key intermediate, has been reported with a high yield of over 70%.[4] This method is noted for its mild reaction conditions and suitability for large-scale preparation, which are critical factors for experimental reproducibility.[4]
Materials:
-
6-Amino-7-azaindole
-
Hydrogen fluoride-pyridine solution (70% concentration)
-
Sodium nitrite
-
Sodium bicarbonate
-
Ice
-
Water
-
Ethyl acetate
Procedure: [4]
-
Add hydrogen fluoride-pyridine solution to a three-necked bottle at 20°C.
-
Add 6-Amino-7-azaindole in batches while maintaining the temperature below -20°C.
-
Add sodium nitrite in batches. The molar amount of sodium nitrite should be 1.5-5 times that of 6-amino-7-azaindole.
-
Control the post-processing reaction, which involves the neutralization of excess hydrogen fluoride and decomposition of the diazonium salt, using a mixed system of sodium bicarbonate, ice, water, and ethyl acetate to manage gas evolution and heat. This step is critical for ensuring a high yield.
Note: This protocol describes the synthesis of the core scaffold. Further steps would be required to obtain the specific 2(3H)-one derivative.
Protocol 2: General Procedure for Kinase Inhibition Assay (Example for FGFR)
The following is a general protocol for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Test compound (e.g., this compound)
-
Recombinant human FGFR kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and buffer.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been created using the DOT language.
Caption: FGFR Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Caption: Experimental Reproducibility Workflow.
Conclusion
The reproducibility of experiments involving novel compounds such as this compound is paramount for advancing drug discovery. While direct comparative data for this specific molecule is emerging, analysis of closely related pyrrolopyridine derivatives provides valuable insights. The high-yield, reproducible synthesis of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core demonstrates that robust synthetic routes are available for this class of compounds.[4] Furthermore, the detailed biological data for 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors offers a solid baseline for comparing the efficacy of new analogs.[3] For researchers working with this compound, it is recommended to:
-
Thoroughly characterize the synthesized compound to ensure purity and structural integrity.
-
Employ standardized and well-documented biological assays to ensure consistency and comparability of results.
-
Benchmark results against known inhibitors of the target kinase to validate the experimental setup.
By following these guidelines and utilizing the provided protocols and comparative data, researchers can enhance the reproducibility of their experiments and contribute to the development of novel kinase inhibitors.
References
A Comparative Guide to Novel and Clinically Approved FGFR Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Pyrrolopyridine-Based FGFR Inhibitor with Clinically Relevant Alternatives.
This guide provides a detailed comparison of a novel investigational Fibroblast Growth Factor Receptor (FGFR) inhibitor, compound 4h , with three clinically approved FGFR inhibitors: Erdafitinib , Pemigatinib , and Infigratinib . The core structure of compound 4h is based on a 1H-pyrrolo[2,3-b]pyridine scaffold, a close structural analog to the versatile chemical intermediate 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, which is frequently utilized in the synthesis of kinase inhibitors. This guide is intended to assist researchers in selecting the appropriate compounds for preclinical studies by presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways.
Performance Comparison of FGFR Inhibitors
The following table summarizes the in vitro potency of the novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, alongside the clinically approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib. The data highlights the half-maximal inhibitory concentration (IC50) against different FGFR isoforms, providing a quantitative measure of their inhibitory activity.
| Compound | Target(s) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 4h | FGFR1/2/3 | 7 | 9 | 25 | 712 | [1] |
| Erdafitinib | Pan-FGFR | 1.2 | 2.5 | 3.0 | 5.7 | [2] |
| Pemigatinib | FGFR1/2/3 | Potent inhibitor | Potent inhibitor | Potent inhibitor | - | [3][4] |
| Infigratinib | FGFR1/2/3 | 1.1 | 1 | 2 | - |
Note: Specific IC50 values for Pemigatinib and Infigratinib against all individual FGFR isoforms were not detailed in the provided search results, but they are established as potent inhibitors of FGFR1, 2, and 3.
Mechanism of Action and Signaling Pathway
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades.[5] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[6] In several cancers, genetic alterations such as mutations, amplifications, or fusions lead to the constitutive activation of FGFR signaling, driving tumor growth.[5]
The compounds discussed in this guide are ATP-competitive inhibitors that bind to the kinase domain of FGFRs, thereby blocking the downstream signaling events that promote cancer cell proliferation and survival.[7][8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize FGFR inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase.
Objective: To determine the IC50 value of an inhibitor against specific FGFR isoforms.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Compound 4h) in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the purified recombinant FGFR kinase, a fluorescently labeled substrate peptide, and ATP.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add detection reagents, such as a europium-labeled anti-phospho-substrate antibody.
-
Data Analysis: Measure the TR-FRET signal. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This assay measures the inhibition of FGFR autophosphorylation within a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking ligand-induced FGFR activation.
Methodology:
-
Cell Culture: Culture a cell line that expresses the target FGFR (e.g., a cancer cell line with known FGFR amplification or fusion).
-
Treatment: Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated FGFR. Subsequently, probe with a secondary antibody and detect the signal.
-
Data Analysis: Quantify the band intensities for phosphorylated FGFR. Normalize to total FGFR or a loading control (e.g., β-actin) to determine the extent of inhibition at each compound concentration.
Conclusion
The novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3, making it a valuable tool for preclinical research into FGFR-driven cancers.[1] Its performance is comparable to clinically approved drugs like Erdafitinib, Pemigatinib, and Infigratinib, which have established roles in treating specific cancers with FGFR alterations.[7][10][11] The provided experimental protocols offer a framework for researchers to further characterize compound 4h and other novel inhibitors, facilitating the development of next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncodaily.com [oncodaily.com]
- 4. drugs.com [drugs.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 7. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pemigatinib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Waste Management
The proper disposal of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a fluorinated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to its disposal, grounded in established safety protocols for handling halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[3] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator if working in an area with inadequate ventilation or when dusts or aerosols may be generated. |
All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and weighing papers.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Segregation: Do not mix this waste with other incompatible waste streams.[3] Keep it separate from strong acids, bases, and oxidizing or reducing agents.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The storage area should be a designated satellite accumulation area for hazardous waste.
Disposal Workflow Diagram
Spill Management
In the event of a spill, evacuate the area and prevent further spread of the material.[1] Absorb liquid spills with an inert material such as vermiculite or sand.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust. All spill cleanup materials must be collected in a labeled hazardous waste container for disposal.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1] Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all applicable regulations. Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
References
Personal protective equipment for handling 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS No. 136888-22-7). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following recommendations are based on the SDS for the structurally similar compound, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, and general principles of laboratory safety for handling fluorinated heterocyclic compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any experimental work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles with Side Shields | Must comply with European standard EN 166. A face shield should be worn if there is a significant risk of splashing. An eyewash station must be readily accessible.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Neoprene or nitrile rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical. Follow EU Directive 89/686/EEC and the standard EN374.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. For procedures with a higher risk of exposure, a chemical-resistant apron or disposable coveralls should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1] |
| Foot Protection | Closed-toe Shoes | Safety shoes that meet S1 standards are recommended, especially when handling larger quantities or in areas with other physical hazards.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and to maintain the integrity of the research.
Pre-Operational Protocol
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used, the nature of the reaction, and potential exposure scenarios.
-
PPE Inspection: Inspect all personal protective equipment for any signs of damage or wear and ensure it is appropriate for the task.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and the airflow is adequate.
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
Experimental Protocol: Step-by-Step Guidance
-
Preparation: Don all required personal protective equipment as outlined in the table above.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean the work area and any equipment used in the procedure.
-
Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[1]
-
Container Management: Ensure the waste container is kept closed and stored in a safe and secure area pending collection.
Workflow for Handling this compound
Caption: Standard Operating Procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
